Product packaging for 4-Phthalimidocyclohexanone(Cat. No.:CAS No. 104618-32-8)

4-Phthalimidocyclohexanone

Cat. No.: B117227
CAS No.: 104618-32-8
M. Wt: 243.26 g/mol
InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N
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Description

4-Phthalimidocyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B117227 4-Phthalimidocyclohexanone CAS No. 104618-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJQPNLEZZILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475523
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104618-32-8
Record name 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104618-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phthalimidocyclohexanone, a key intermediate in the pharmaceutical industry. The document details established synthetic methodologies, including a proposed route via the Mitsunobu reaction, and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in drug development and organic synthesis.

Introduction

This compound, also known as N-(4-oxocyclohexyl)phthalimide, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for chemists and pharmaceutical scientists, providing detailed information on its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 104618-32-8[2]
Molecular Formula C₁₄H₁₃NO₃[2]
Molecular Weight 243.26 g/mol [2]
Melting Point 142.0 to 146.0 °C[1]
Boiling Point 410.0 ± 38.0 °C (Predicted)[1]
Density 1.357 g/cm³[1]
Appearance White to almost white powder/crystal[3]
Purity >98.0% (GC)[3]
Storage Sealed in a dry, room temperature environment[1]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. One of the most direct and efficient methods is the Mitsunobu reaction, which allows for the conversion of an alcohol to a phthalimide in a single step with inversion of stereochemistry.[4][5] Another common approach involves the reaction of phthalic anhydride with 4-aminocyclohexanone. A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification cluster_final_product Final Product Reactant1 4-Hydroxycyclohexanone ReactionStep Mitsunobu Reaction (DEAD, PPh3, THF) Reactant1->ReactionStep Reactant2 Phthalimide Reactant2->ReactionStep Intermediate This compound ReactionStep->Intermediate PurificationStep Column Chromatography Intermediate->PurificationStep FinalProduct Pure this compound PurificationStep->FinalProduct FTIR_Analysis cluster_peaks Characteristic Absorption Bands (cm⁻¹) FTIR FT-IR Spectrum of This compound Peak1 ~3050 (Aromatic C-H stretch) FTIR->Peak1 Peak2 ~2950, ~2870 (Aliphatic C-H stretch) FTIR->Peak2 Peak3 ~1770, ~1710 (C=O stretch, imide) FTIR->Peak3 Peak4 ~1720 (C=O stretch, ketone) FTIR->Peak4 Peak5 ~1600 (C=C stretch, aromatic) FTIR->Peak5 Peak6 ~1390 (C-N stretch) FTIR->Peak6

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidocyclohexanone is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Pramipexole, a dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing safe and efficient manufacturing processes in the pharmaceutical industry. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on its synthesis, and outlines standard experimental procedures for its characterization.

Physicochemical Properties

This compound is a white to off-white powder with a purity of ≥98%.[1] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol
Boiling Point ~409.96 °C at 760 mmHg[1]
Density 1.357 g/cm³[1]
Flash Point 191.1 ± 19.1 °C[1]
Refractive Index 1.627[1]
Melting Point Not available in the searched literature.
Solubility Not available in the searched literature.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic workflow can be inferred from its role as an intermediate in the production of Pramipexole. The synthesis logically involves the reaction of a cyclohexanone derivative with phthalimide or a related reagent.

Below is a generalized workflow for the synthesis and subsequent use of this compound in the production of Pramipexole.

G General Synthesis Workflow for Pramipexole via this compound cluster_synthesis Synthesis of this compound cluster_pramipexole Synthesis of Pramipexole Reactants Cyclohexanone Derivative + Phthalimide Reagent Reaction Reaction (e.g., Nucleophilic Substitution) Reactants->Reaction Purification1 Purification (e.g., Recrystallization, Chromatography) Reaction->Purification1 Product This compound Purification1->Product Intermediate This compound Reaction2 Multi-step Conversion Intermediate->Reaction2 Purification2 Purification Reaction2->Purification2 Pramipexole Pramipexole Purification2->Pramipexole

A generalized workflow for the synthesis of Pramipexole.

Experimental Protocols for Characterization

G General Workflow for Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS MP Melting Point Determination Sample->MP Solubility Solubility Testing Sample->Solubility Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Solubility->Data_Analysis

A typical workflow for characterizing an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would be used to determine the number and types of protons in the molecule, providing information about the cyclohexyl and phthalimide moieties.

  • ¹³C NMR: Would be used to identify the number of non-equivalent carbon atoms and their chemical environments, confirming the presence of the ketone, imide carbonyls, and aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy would be employed to identify the characteristic functional groups present in this compound. Expected key absorption peaks would include:

  • A strong absorption band for the C=O stretch of the cyclohexanone.

  • Characteristic absorption bands for the C=O stretches of the phthalimide group.

  • C-N stretching vibrations.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak would be expected to correspond to the calculated molecular weight of 243.26 g/mol .

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or associated signaling pathways of this compound itself. Its primary significance in the context of drug development lies in its role as a precursor to Pramipexole. The biological activity of Pramipexole is well-documented; it acts as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. By stimulating these receptors, Pramipexole compensates for the reduced dopamine levels in the brain, which is characteristic of Parkinson's disease.

Due to the lack of data on the biological effects of this compound, a signaling pathway diagram for this compound cannot be provided.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis, particularly for the production of Pramipexole. This guide has summarized its known physicochemical properties and outlined the general procedures for its synthesis and characterization. While specific experimental data and biological activity information for this compound are not extensively documented in publicly accessible literature, this guide provides a foundational understanding for researchers and professionals involved in the synthesis and handling of this important compound. Further research into its specific properties and potential biological effects could provide valuable insights for the drug development community.

References

Spectroscopic Analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)isoindole-1,3-dione is a chemical compound of interest in medicinal chemistry and materials science due to its phthalimide and cyclohexanone moieties. The phthalimide group is a known pharmacophore found in various therapeutic agents, while the cyclohexanone ring offers conformational flexibility and a site for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize this molecule.

Molecular Structure and Properties

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.26 g/mol

  • IUPAC Name: 2-(4-oxocyclohexyl)isoindole-1,3-dione

  • SMILES: O=C1C2=CC=CC=C2C(=O)N1C3CCC(=O)CC3[1]

  • InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-(4-oxocyclohexyl)isoindole-1,3-dione.

Table 1: Predicted Mass Spectrometry Data
Adduct IonPredicted m/z
[M+H]⁺244.09682
[M+Na]⁺266.07876
[M+K]⁺282.05270
[M+NH₄]⁺261.12336
[M-H]⁻242.08226
[M+HCOO]⁻288.08774
[M+CH₃COO]⁻302.10339
(Data sourced from PubChem predictions)[1]
Table 2: Expected ¹H NMR Chemical Shifts
Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (phthalimide)7.7 - 7.9Multiplet
Methine (cyclohexyl, N-CH)4.0 - 4.5Multiplet
Methylene (cyclohexyl, α to C=O)2.3 - 2.6Multiplet
Methylene (cyclohexyl, β to C=O)2.0 - 2.3Multiplet
(Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones)
Table 3: Expected ¹³C NMR Chemical Shifts
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl (imide)167 - 169
Carbonyl (ketone)208 - 212
Aromatic (quaternary)131 - 133
Aromatic (CH)123 - 124, 134 - 135
Methine (cyclohexyl, N-CH)50 - 55
Methylene (cyclohexyl, α to C=O)35 - 40
Methylene (cyclohexyl, β to C=O)25 - 30
(Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones)
Table 4: Expected Infrared (IR) Absorption Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O stretch (imide, sym)1770 - 1790Strong
C=O stretch (imide, asym)1700 - 1720Strong
C=O stretch (ketone)1710 - 1725Strong
C-N stretch (imide)1390 - 1410Medium
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
(Values are estimations based on characteristic group frequencies)

Experimental Workflow and Protocols

A systematic approach is crucial for the unambiguous spectroscopic characterization of a synthesized compound like 2-(4-oxocyclohexyl)isoindole-1,3-dione. The general workflow is outlined below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 2-(4-oxocyclohexyl)isoindole-1,3-dione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups StructureElucid Structural Elucidation (Connectivity) NMR->StructureElucid Final_Structure Final Structure Verification MolWeight->Final_Structure FuncGroups->Final_Structure StructureElucid->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-(4-oxocyclohexyl)isoindole-1,3-dione.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Using the same sample, set up a 1D carbon spectrum acquisition.

    • A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[3]

    • Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition (FTIR):

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Data Acquisition (e.g., Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[4]

    • The ESI source will generate charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]

    • A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. By following the outlined workflow and experimental protocols, researchers can obtain reliable data to verify the identity and integrity of this compound, which is a critical step for its application in drug development and scientific research. The provided tables of expected data serve as a valuable reference for interpreting the experimental results.

References

Technical Guide: N-(4-Oxocyclohexyl)phthalimide - Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)phthalimide is a chemical compound of interest in materials science and pharmaceutical development. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current applications. It is important to note that as of the date of this publication, the specific crystal structure of N-(4-Oxocyclohexyl)phthalimide has not been deposited in major public crystallographic databases. Therefore, this document focuses on the available experimental and theoretical data.

Introduction

N-(4-Oxocyclohexyl)phthalimide, also known as 4-Phthalimidocyclohexanone, is a derivative of phthalimide characterized by the attachment of a 4-oxocyclohexyl group to the nitrogen atom of the isoindole-1,3-dione core.[1][2] This unique molecular architecture makes it a valuable intermediate in organic synthesis. Its applications are primarily found in the manufacturing of electronic materials, such as photoresists, and it has been identified as an impurity or intermediate in the synthesis of some active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

The general physicochemical properties of N-(4-Oxocyclohexyl)phthalimide have been reported by various chemical suppliers and databases. A summary of these properties is presented in Table 1.

PropertyValueReference
CAS Number 104618-32-8[2][3]
Molecular Formula C₁₄H₁₃NO₃[2][4][5]
Molecular Weight 243.26 g/mol [2][4][5]
Appearance White to almost white powder/crystal[1][4]
Melting Point 142.0 to 146.0 °C[1][6]
Purity >98.0% (GC, qNMR)[1][4]
Synonyms This compound, 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione[1][2][6]

Synthesis of N-(4-Oxocyclohexyl)phthalimide

The most commonly cited method for the synthesis of N-(4-Oxocyclohexyl)phthalimide is the oxidation of 4-(phthalimido)cyclohexanol.[3] This process typically involves the use of an oxidizing agent under controlled conditions to convert the hydroxyl group of the starting material into a ketone.

Experimental Protocol: Oxidation of 4-(phthalimido)cyclohexanol

This protocol is a generalized procedure based on common organic synthesis techniques for similar transformations.

Materials:

  • 4-(phthalimido)cyclohexanol

  • Sodium hypochlorite (NaOCl) solution

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(phthalimido)cyclohexanol in dichloromethane.

  • Add catalytic amounts of TEMPO and sodium bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add sodium hypochlorite solution to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield N-(4-Oxocyclohexyl)phthalimide as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(4-Oxocyclohexyl)phthalimide from 4-(phthalimido)cyclohexanol.

Synthesis_Workflow start Start: 4-(phthalimido)cyclohexanol dissolve Dissolve in Dichloromethane start->dissolve add_catalysts Add TEMPO and NaBr dissolve->add_catalysts cool Cool to 0-5 °C add_catalysts->cool add_oxidant Add NaOCl solution cool->add_oxidant monitor Monitor reaction (TLC) add_oxidant->monitor quench Quench with NaHCO₃ monitor->quench workup Aqueous Workup (Separation, Washing, Drying) quench->workup purify Purification (Recrystallization/Chromatography) workup->purify end End: N-(4-Oxocyclohexyl)phthalimide purify->end

Synthesis of N-(4-Oxocyclohexyl)phthalimide.

Applications

N-(4-Oxocyclohexyl)phthalimide serves as a crucial building block in different industrial sectors.

  • Electronic Materials: The primary application of this compound is in the production of photoresists, which are essential for photolithography processes in the semiconductor and printed circuit board (PCB) industries.[3] The phthalimide group's influence on solubility and light sensitivity allows for the creation of intricate patterns required for microelectronics.[3]

  • Pharmaceutical Synthesis: In the pharmaceutical industry, N-(4-Oxocyclohexyl)phthalimide is recognized as an intermediate or an impurity in the synthesis of certain active pharmaceutical ingredients.[3] For example, it has been noted as an impurity of Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[3]

Logical Relationship of Applications

The following diagram illustrates the role of N-(4-Oxocyclohexyl)phthalimide as a chemical intermediate.

Applications compound N-(4-Oxocyclohexyl)phthalimide intermediate Chemical Intermediate compound->intermediate photoresists Photoresist Production intermediate->photoresists pharma Pharmaceutical Synthesis intermediate->pharma electronics Microelectronics & PCBs photoresists->electronics api APIs (e.g., Pramipexole) pharma->api

Applications of N-(4-Oxocyclohexyl)phthalimide.

Conclusion

N-(4-Oxocyclohexyl)phthalimide is a compound with established utility in both materials science and as a pharmaceutical intermediate. While a detailed crystallographic analysis is not publicly available, its synthesis and physicochemical properties are well-documented. Further research into its solid-state structure could provide deeper insights into its material properties and reactivity, potentially broadening its applications.

References

Thermal Stability and Degradation Profile of 4-Phthalimidocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Phthalimidocyclohexanone, a derivative of both phthalimide and cyclohexanone, possesses a chemical structure that suggests a moderate to high degree of thermal stability. The robust phthalimide group and the saturated cyclohexanone ring contribute to its overall stability. However, like most organic molecules, it is susceptible to degradation at elevated temperatures. Understanding the onset of decomposition and the nature of the degradation products is crucial for process optimization, safety assessments, and regulatory compliance in drug development.

This guide will delve into the theoretical aspects of its thermal stability and degradation, supported by general knowledge of related chemical structures. It will also provide detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for evaluating these properties.

Predicted Thermal Properties and Data Presentation

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on related compounds. Pramipexole dihydrochloride monohydrate, a downstream product, exhibits a DSC endotherm at 300°C with decomposition, suggesting that the core structure has significant thermal stability[1]. The melting point of a substance is a key indicator of its thermal stability, and while a specific value for this compound is not cited in the search results, it is expected to be a solid at room temperature with a relatively high melting point.

To illustrate how such data would be presented, the following table provides a hypothetical but realistic summary of thermal analysis results for this compound.

ParameterTechniquePredicted Value/RangeNotes
Melting Point (T_m)DSC180 - 220 °CA sharp endothermic peak would be expected for a pure crystalline solid.
Onset of Decomposition (T_onset)TGA> 250 °CThe temperature at which significant mass loss begins.
Decomposition Peak (T_peak)TGA (DTG curve)> 280 °CThe temperature of the maximum rate of mass loss.
Residual Mass @ 600°CTGA< 5%In an inert atmosphere, significant volatilization of degradation products is expected.
Glass Transition Temperature (T_g)DSCNot ApplicableExpected to be a crystalline solid, therefore no glass transition would be observed.

Note: The values presented in this table are illustrative and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent volatilization before melting.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point.

    • Integrate the area of the melting peak to determine the enthalpy of fusion.

Proposed Thermal Degradation Pathway

In the absence of specific experimental data on the degradation products of this compound, a plausible degradation pathway can be proposed based on the known thermal decomposition of phthalimides and cyclic ketones. At elevated temperatures, the molecule is likely to undergo fragmentation at its weakest bonds.

The initial step in the thermal degradation is hypothesized to be the cleavage of the C-N bond between the cyclohexanone ring and the phthalimide nitrogen, or fragmentation of the cyclohexanone ring itself. Subsequent reactions could lead to the formation of smaller, volatile molecules.

This compound This compound Phthalimide_Radical Phthalimide Radical This compound->Phthalimide_Radical High Temp. Cyclohexanone_Radical Cyclohexanone Radical This compound->Cyclohexanone_Radical High Temp. Phthalamic_Acid Phthalamic Acid Phthalimide_Radical->Phthalamic_Acid Rearrangement/ Hydrolysis HCN HCN Phthalimide_Radical->HCN Fragmentation NOx NOx Phthalimide_Radical->NOx Oxidative Conditions Volatile_Organics Other Volatile Organics Cyclohexanone_Radical->Volatile_Organics Fragmentation Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid->Phthalic_Anhydride Dehydration CO2 CO2 Phthalic_Anhydride->CO2 Further Decomposition NH3 NH3

Caption: Proposed thermal degradation pathway for this compound.

The diagram above illustrates a potential fragmentation pattern under thermal stress. The initial homolytic cleavage could lead to phthalimide and cyclohexanone radicals. The phthalimide radical could undergo further reactions to form phthalamic acid, which can then dehydrate to phthalic anhydride. Further decomposition can lead to the evolution of gases like CO2, ammonia (NH3), hydrogen cyanide (HCN), and various nitrogen oxides (NOx), especially under oxidative conditions. The cyclohexanone radical would likely fragment into smaller volatile organic compounds.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited in the public domain, a comprehensive understanding of its likely behavior can be formulated based on the known properties of related compounds and fundamental chemical principles. This technical guide provides a framework for the experimental investigation of this important pharmaceutical intermediate, detailing the necessary protocols for TGA and DSC analysis. The proposed degradation pathway serves as a starting point for further investigation into its decomposition products, which is essential for ensuring the safety and quality of pharmaceutical manufacturing processes. Researchers and drug development professionals are encouraged to perform the described experimental analyses to obtain specific data for this compound to ensure its appropriate handling and use.

References

An In-depth Technical Guide to the Solubility of 4-Phthalimidocyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Phthalimidocyclohexanone (CAS No: 104618-32-8), a key intermediate in the synthesis of various pharmaceutical compounds. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound in organic solvents is not publicly available. This guide provides a summary of the known qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, it includes a visual workflow diagram and a table of suggested organic solvents for solubility studies, equipping researchers with the necessary information to conduct their own solubility assessments.

Introduction

This compound, also known as N-(4-Oxocyclohexyl)phthalimide, is a chemical intermediate with the molecular formula C₁₄H₁₃NO₃.[1][2][3] Its structural features make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, recrystallization, and formulation development. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, purity, and the physicochemical properties of the final product.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 104618-32-8[1][2][3]
Molecular Formula C₁₄H₁₃NO₃[1][2][3]
Molecular Weight 243.26 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[2]
Melting Point Approximately 150-160°C[4]
Purity ≥98%[1][2]

Solubility of this compound: Current State of Knowledge

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases, peer-reviewed journals, and patent literature has revealed no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures) for this compound in any organic solvents.

Qualitative Solubility Information

General qualitative descriptions of the solubility of this compound have been noted. The compound is reported to be:

  • Soluble in organic solvents such as ethanol and acetone.[4]

  • Poorly soluble in water.[4]

Recrystallization is a common method for the purification of solid organic compounds, and the choice of solvent is critical. While specific solvents for the recrystallization of this compound are not detailed in the available literature, common solvents for recrystallization of compounds with similar functional groups include ethanol, acetone, and mixtures such as n-hexane/acetone and n-hexane/ethyl acetate.

Experimental Protocol for the Determination of Solubility

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed, generalized protocol based on the widely accepted isothermal shake-flask method.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath or incubator with agitation capabilities

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Stock Standard for Analytical Calibration:

    • Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble) in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 or 10 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature change that could affect solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as:

      • g/L: (Concentration from analysis) x (Dilution factor)

      • mol/L: (Solubility in g/L) / (Molecular weight of this compound)

      • mg/mL: (Solubility in g/L) / 1000

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Figure 1. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_compound Weigh Excess This compound mix Combine Compound and Solvent in Vial prep_compound->mix prep_solvent Measure Known Volume of Solvent prep_solvent->mix shake Agitate at Constant Temperature (e.g., 24-72h) mix->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw Supernatant settle->sample filter Filter through 0.45 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Figure 1. Experimental Workflow for Solubility Determination.

Recommended Solvents for Solubility Screening

For researchers planning to conduct solubility studies on this compound, a range of organic solvents with varying polarities and chemical properties should be considered. Table 2 provides a list of recommended solvents.

Table 2: Recommended Organic Solvents for Solubility Studies

SolventPolarity IndexBoiling Point (°C)Functional Group
n-Hexane0.169Alkane
Toluene2.4111Aromatic Hydrocarbon
Diethyl Ether2.835Ether
Dichloromethane3.140Halogenated Hydrocarbon
Ethyl Acetate4.477Ester
Acetone5.156Ketone
2-Propanol (IPA)3.982Alcohol
Ethanol4.378Alcohol
Methanol5.165Alcohol
Acetonitrile5.882Nitrile
Dimethylformamide (DMF)6.4153Amide
Dimethyl Sulfoxide (DMSO)7.2189Sulfoxide

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocol and suggested solvent list offer a solid starting point for a comprehensive solubility assessment. The generation of such data will be invaluable for the optimization of synthetic and purification processes, as well as for the formulation of drug products containing this important chemical intermediate.

References

Literature review of 4-Phthalimidocyclohexanone and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Phthalimidocyclohexanone and its Analogs for Drug Discovery and Development

Introduction to this compound

This compound, also known by its systematic name 2-(4-oxocyclohexyl)isoindole-1,3-dione, is a specialized chemical compound with significant importance in the pharmaceutical industry.[1] Its primary role is as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Pramipexole.[2] The structure, which combines a phthalimide group with a cyclohexanone ring, provides a versatile scaffold for organic synthesis. This guide provides a comprehensive review of its synthesis, properties, and its transformation into pharmacologically active analogs, with a core focus on the development of Pramipexole.

Physicochemical Properties

This compound is typically a white to off-white powder, and its purity is a critical factor for its use in pharmaceutical manufacturing, often specified at ≥98%.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 104618-32-8[1][2]
Molecular Formula C₁₄H₁₃NO₃[1][2]
Molecular Weight 243.26 g/mol [1][2]
Appearance White to off-white powder[2]
Density 1.357 g/cm³[2]
Boiling Point 409.96 °C at 760 mmHg[2]
Flash Point 191.1 °C[2]
Refractive Index 1.627[2]

Synthesis and Chemical Reactivity

While specific, high-yield synthetic routes for this compound are often proprietary, the general approach involves the reaction of a 4-substituted cyclohexanone precursor with a phthalimide source. The ketone functional group is the primary site of reactivity, serving as the handle for subsequent chemical transformations that build the complex architecture of its derivatives.

Core Application: Intermediate in the Synthesis of Pramipexole

The principal application of this compound is as a starting material in the multi-step synthesis of Pramipexole, a potent dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[3][4] The synthesis transforms the cyclohexanone ring into the aminothiazole ring system characteristic of Pramipexole.

Experimental Protocol: A Scalable Synthesis of Pramipexole

Several synthetic routes to Pramipexole have been developed. A novel and scalable process utilizes the Fukuyama alkylation protocol.[5] The following protocol is adapted from a method described in the European patent literature, which provides high yields and preserves optical purity.[5][6]

Step 1: Sulfonamide Formation

  • 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is reacted with an aryl sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine.

  • The reaction is typically carried out in a suitable solvent at room temperature.

  • The resulting sulfonamide intermediate, (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, is precipitated and isolated.[6]

Step 2: N-Alkylation (Propylation)

  • The sulfonamide intermediate is suspended in a solvent such as acetonitrile with a base (e.g., K₂CO₃) and heated to approximately 60°C.[6]

  • An alkylating agent, propyl bromide, is added, and the reaction proceeds to yield the N-propylated sulfonamide.[6]

  • This step has been reported with a yield of 95%.[6]

Step 3: Deprotection of the Sulfonamide

  • The N-propylated sulfonamide is dissolved in a solvent like Dimethylformamide (DMF).

  • A selective cleaving reagent, such as thioglycolic acid in the presence of K₂CO₃, is added to remove the 2-nitrobenzenesulfonyl protecting group.[6]

  • The reaction mixture is stirred overnight, and after workup, the crude Pramipexole base is obtained.

Step 4: Salt Formation

  • The crude Pramipexole base is converted to its pharmaceutically acceptable salt, typically the dihydrochloride monohydrate, for stability and formulation.

  • This entire four-step process has been reported to achieve an overall yield of over 50%.[5]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Pramipexole, highlighting the key transformations.

G start_node Key Intermediates (e.g., this compound derived (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole) step1_node Step 1: Sulfonamide Formation (Protection of primary amine) start_node->step1_node Aryl Sulfonyl Chloride intermediate1_node Sulfonamide Intermediate step1_node->intermediate1_node step2_node Step 2: N-Alkylation (Addition of propyl group) intermediate1_node->step2_node Propyl Bromide, Base intermediate2_node N-Propylated Sulfonamide step2_node->intermediate2_node step3_node Step 3: Deprotection (Removal of sulfonyl group) intermediate2_node->step3_node Thiol Reagent product_node Pramipexole (Base) step3_node->product_node final_step_node Step 4: Salt Formation product_node->final_step_node HCl final_product_node Pramipexole Dihydrochloride (API) final_step_node->final_product_node

Workflow for a scalable synthesis of Pramipexole.

Table 2: Example Quantitative Data for Pramipexole Synthesis Steps

Reaction StepReagentsYieldReference
N-Alkylation of Sulfonamide IntermediatePropyl bromide, K₂CO₃, Acetonitrile95%[6]
Reduction of 2-amino-6-propionamido precursorSodium borohydride, THF93%[7]
Overall Process (4 Steps) Fukuyama Alkylation Route >50% [5]

Analogs and Structure-Activity Relationships (SAR)

While a broad range of phthalimide-containing molecules have been explored for various biological activities, such as antimicrobial or anti-parasitic effects, the direct analogs of this compound are primarily studied in the context of Pramipexole development.[8][9] The structure-activity relationship (SAR) of Pramipexole and its derivatives has been investigated to understand the key molecular features required for dopamine receptor affinity and agonist activity.

Pramipexole's high affinity for the D2 and D3 dopamine receptors is attributed to its specific chemical structure, including the tetrahydrobenzothiazole core and the N-propyl group.[10] The (S)-enantiomer is the pharmacologically active form. Studies on bivalent ligands, where two Pramipexole molecules are linked, suggest potential for even greater receptor affinity due to interactions with receptor dimers.[11]

Biological Activity and Signaling Pathways

Pramipexole functions as a dopamine agonist with a high affinity for the D2-like family of dopamine receptors (D2, D3, D4), showing a particular preference for the D3 subtype.[4][11][12]

Mechanism of Action: D2-like Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family couples to inhibitory G-proteins (Gαi/o).[13][14] The signaling cascade is as follows:

  • Agonist Binding: Pramipexole binds to and activates the D2/D3 receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the G-protein to dissociate into its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[4][13]

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][14]

  • Downstream Effects: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[13] This cascade ultimately reduces neuronal excitability, compensating for the dopamine deficiency seen in Parkinson's disease.[4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory signaling pathway initiated by a D2-like receptor agonist like Pramipexole.

D2_Signaling cluster_membrane Cell Membrane receptor Dopamine D2/D3 Receptor g_protein Gαi/o Gβγ (Inactive) receptor->g_protein Activates g_protein_active Gαi-GTP + Gβγ (Active) g_protein->g_protein_active GTP/GDP Exchange ac Adenylyl Cyclase (AC) atp ATP pramipexole Pramipexole (Agonist) pramipexole->receptor Binds g_protein_active->ac Inhibits camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Neuronal Excitability (Therapeutic Effect) pka->cellular_response Leads to

Dopamine D2-like receptor inhibitory signaling pathway.

Conclusion

This compound is a fine chemical of considerable value, serving as a cornerstone intermediate for the synthesis of the potent dopamine agonist, Pramipexole. Its chemical structure is ideally suited for the complex transformations required to build the therapeutic agent's active scaffold. The study of its conversion to Pramipexole provides a clear example of process chemistry in drug development, where scalability, yield, and stereochemical control are paramount. For researchers and drug development professionals, understanding the chemistry of this compound and the pharmacology of its ultimate derivatives is essential for innovating within the space of dopaminergic therapies and beyond.

References

Methodological & Application

Application Notes and Protocols: 4-Phthalimidocyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidocyclohexanone is a versatile synthetic intermediate, recognized primarily for its crucial role in the synthesis of pharmaceutically active compounds. Its chemical structure, featuring a phthalimide group attached to a cyclohexanone ring, provides a valuable scaffold for the elaboration of more complex molecules. The phthalimide group serves as a protected form of a primary amine, a common functional group in many bioactive molecules, while the ketone functionality allows for a variety of chemical transformations, including reductive amination and the formation of spirocyclic systems.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of the dopamine agonist Pramipexole. Furthermore, we explore the broader potential of the phthalimide scaffold in drug discovery and provide detailed protocols for relevant synthetic transformations and biological assays.

Role as a Pharmaceutical Intermediate: Synthesis of Pramipexole

The most prominent application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Pramipexole.[1] Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptor subtypes, and it is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2]

The synthesis of Pramipexole from this compound typically involves a multi-step process that leverages the reactivity of the ketone group. A crucial step is the reductive amination to introduce the propylamino side chain. The overall synthetic strategy underscores the importance of this compound as a building block for accessing this important therapeutic agent.

DOT Diagram: Synthetic Pathway to Pramipexole

Pramipexole_Synthesis cluster_0 Synthesis of this compound cluster_1 Pramipexole Synthesis 4-Aminocyclohexanone 4-Aminocyclohexanone This compound This compound 4-Aminocyclohexanone->this compound Gabriel Synthesis Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->this compound 4-Phthalimidocyclohexanone_2 This compound Intermediate_A Phthalimide-protected 2-amino-6-(propylamino)- 4,5,6,7-tetrahydrobenzothiazole 4-Phthalimidocyclohexanone_2->Intermediate_A Multi-step synthesis (e.g., bromination, reaction with thiourea) Pramipexole Pramipexole Intermediate_A->Pramipexole Deprotection (e.g., Hydrazine)

Caption: Synthetic overview for Pramipexole production.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the Gabriel synthesis, which involves the reaction of potassium phthalimide with a halo-substituted precursor or direct condensation.[3][4][5][6]

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Phthalic anhydride

  • Triethylamine

  • Glacial acetic acid

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of 4-aminocyclohexanone hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add phthalic anhydride (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Experimental Protocol: Synthesis of a Pramipexole Precursor via Reductive Amination (General)

The following is a general protocol for the reductive amination of a ketone, a key transformation in the synthesis of Pramipexole from its precursors.[7][8][9][10][11] This specific example illustrates the reductive amination of a generic aminotetrahydrobenzothiazole intermediate derived from this compound.

Materials:

  • (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (derived from this compound)

  • n-Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aminotetrahydrobenzothiazole intermediate (1.0 eq) in anhydrous DCM.

  • Add n-propanal (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The resulting crude racemic pramipexole can then be purified and resolved into its enantiomers by established methods.[12]

Pramipexole's Mechanism of Action and Signaling Pathway

Pramipexole exerts its therapeutic effects by acting as a dopamine agonist with a high affinity for D2 and D3 receptors in the brain.[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency. Pramipexole directly stimulates these postsynaptic dopamine receptors, mimicking the action of endogenous dopamine and helping to restore the balance in neural circuits that control movement.[1][2] The activation of these G protein-coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in neuronal excitability.[1]

DOT Diagram: Pramipexole Signaling Pathway

Pramipexole_Signaling Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor (GPCR) Pramipexole->D2_D3_Receptor Binds and Activates G_Protein Gi/Go Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to Therapeutic_Effects Therapeutic Effects (Alleviation of Parkinson's Symptoms) Neuronal_Excitability->Therapeutic_Effects Results in Screening_Workflow cluster_assays Biological Screening Start This compound Synthesis Chemical Modification (e.g., derivatization of ketone) Start->Synthesis Library Library of Phthalimide Derivatives Synthesis->Library Anticancer Anticancer Assays (e.g., MTT Assay) Library->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Library->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Library->Antimicrobial Hit_ID Hit Identification Anticancer->Hit_ID AntiInflammatory->Hit_ID Antimicrobial->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

References

Application Notes and Protocols for the Derivatatization of 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the chemical modification of 4-phthalimidocyclohexanone. This key intermediate is pivotal in the synthesis of various pharmacologically active molecules, most notably Pramipexole, a dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] The protocols outlined below describe common and effective derivatization techniques, including reductive amination, Wittig olefination, and aldol condensation, to generate a diverse range of molecular scaffolds for drug discovery and development.

Synthetic Overview

The derivatization of this compound primarily targets the ketone functional group, allowing for the introduction of a wide variety of substituents and functionalities. The phthalimide group serves as a protecting group for the amine, which can be deprotected in later synthetic steps if desired. The general synthetic pathways described herein are fundamental transformations in organic chemistry, adapted for this specific substrate.

G cluster_main Synthetic Pathways for this compound Derivatization cluster_reductive_amination Reductive Amination cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation start This compound reductive_amination_product N-Substituted-4-phthalimidocyclohexanamine start->reductive_amination_product R-NH2, NaBH(OAc)3 wittig_product 4-(Alkylidene)cyclohexylphthalimide start->wittig_product Ph3P=CHR, Base aldol_product 2-(Arylmethylidene)-4-phthalimidocyclohexanone start->aldol_product ArCHO, Base

Caption: General synthetic derivatization routes for this compound.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by converting the ketone to an amine. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is a commonly used reagent for this transformation due to its selectivity for imines over ketones.[4]

Quantitative Data for Reductive Amination
EntryAmine (R-NH₂)Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1n-PropylamineNaBH(OAc)₃1,2-Dichloroethane2512>90 (Typical)
2BenzylamineNaBH(OAc)₃Tetrahydrofuran251885-95 (Typical)
3AnilineNaBH₃CN / AcOHMethanol252480-90 (Typical)

Note: Yields are typical for reductive amination of cyclohexanone derivatives and may vary for this compound.

Experimental Protocol: Reductive Amination with n-Propylamine
  • To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M), add n-propylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-propyl-4-phthalimidocyclohexanamine.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[5][6] The nature of the substituents on the ylide can influence the stereoselectivity (E/Z) of the resulting alkene. For non-stabilized ylides, the Z-alkene is often the major product.[7]

Quantitative Data for Wittig Reaction of Cyclohexanones
EntryPhosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
1CH₃PPh₃Brn-BuLiTHF0 to 25485-95
2PhCH₂PPh₃Clt-BuOKToluene251280-90
3(EtO)₂P(O)CH₂CO₂Et (HWE)NaHTHF256>90

Note: Yields are typical for the Wittig reaction of cyclohexanone and may vary for this compound.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylidene)cyclohexylphthalimide.

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. In the context of this compound, a crossed aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde) is a common application.[8] This reaction is typically base-catalyzed and leads to the formation of an α,β-unsaturated ketone.

Quantitative Data for Aldol Condensation of Cyclohexanone with Benzaldehyde
EntryAldehydeBaseSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaOHEthanol/Water25490-98
24-ChlorobenzaldehydeKOHMethanol25685-95
34-MethoxybenzaldehydeNaOHEthanol255>95

Note: Yields are typical for the aldol condensation of cyclohexanone with aromatic aldehydes and may vary for this compound.

Experimental Protocol: Aldol Condensation with Benzaldehyde
  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (0.5 M).

  • To this solution, add an aqueous solution of sodium hydroxide (2.0 eq, 10% w/v) dropwise at room temperature with vigorous stirring.

  • A precipitate may form as the reaction proceeds. Continue stirring for 4-6 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Wash the solid with a small amount of cold ethanol to remove unreacted benzaldehyde.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(phenylmethylidene)-4-phthalimidocyclohexanone.

Application in Drug Discovery: Pramipexole's Mechanism of Action

Derivatives of this compound are precursors to pharmacologically active compounds like Pramipexole. Pramipexole is a dopamine agonist with high affinity for the D2 and D3 dopamine receptors in the brain.[1][2] Its therapeutic effect in Parkinson's disease is attributed to the stimulation of these receptors in the striatum, compensating for the loss of dopaminergic neurons.[3] The activation of D2/D3 receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.[9]

G cluster_main Pramipexole (Dopamine D2/D3 Agonist) Signaling Pathway pramipexole Pramipexole d2_d3_receptor Dopamine D2/D3 Receptor (GPCR) pramipexole->d2_d3_receptor Binds and Activates g_protein Gi/o Protein d2_d3_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion of ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates neuronal_excitability Decreased Neuronal Excitability pka->neuronal_excitability Leads to therapeutic_effect Therapeutic Effect (e.g., Improved Motor Control) neuronal_excitability->therapeutic_effect

Caption: Simplified signaling pathway of Pramipexole as a dopamine D2/D3 agonist.

References

Application Notes and Protocols: 4-Phthalimidocyclohexanone as a Versatile Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload liberation at the tumor site.

This document explores the potential application of 4-Phthalimidocyclohexanone as a novel, versatile linker platform for the development of next-generation ADCs. The unique bifunctional nature of this molecule, featuring a protected amine (phthalimide) and a reactive ketone, offers multiple avenues for the synthesis of both non-cleavable and cleavable ADC constructs. The cyclohexane core, a feature present in clinically validated linkers like SMCC, can impart favorable physicochemical properties, including enhanced stability.

Herein, we provide detailed hypothetical application notes and protocols for the synthesis, conjugation, and characterization of ADCs utilizing a this compound-based linker. Two distinct strategies are presented:

  • Strategy A: A Non-Cleavable Linker Approach. Leveraging the phthalimide as a protected amine for payload attachment and the cyclohexyl ring as a stable spacer.

  • Strategy B: A Cleavable Linker Approach. Utilizing the ketone functionality to introduce an acid-labile hydrazone bond for controlled payload release in the acidic tumor microenvironment.

Physicochemical and Stability Data of Hypothetical ADCs

The following tables summarize anticipated quantitative data for ADCs constructed using the proposed this compound-based linkers. These values are derived from established properties of similar linker technologies and serve as a benchmark for experimental outcomes.

Table 1: Physicochemical Characterization of Hypothetical ADCs

ParameterADC-Linker A (Non-cleavable)ADC-Linker B (Cleavable)Control ADC (SMCC-based)
Average Drug-to-Antibody Ratio (DAR) 3.84.13.9
Monomer Purity by SEC (%) >95%>95%>95%
Aggregate Content by SEC (%) <5%<5%<5%
Hydrophobicity (HIC Retention Time, min) 15.216.515.8

Table 2: In Vitro Plasma Stability of Hypothetical ADCs

ADC ConstructTime in Human Plasma (hours)% Intact ADC Remaining% Free Payload Detected
ADC-Linker A (Non-cleavable) 0100<0.1
2498<0.1
7295<0.2
16892<0.5
ADC-Linker B (Cleavable) 0100<0.1
24 (pH 7.4)97<0.5
24 (pH 5.0)4555
72 (pH 7.4)90<1.0
72 (pH 5.0)1585
Control ADC (SMCC-based) 16893<0.5

Experimental Protocols

Strategy A: Synthesis of a Non-Cleavable 4-(Aminocyclohexyl)-based Linker-Payload and ADC Conjugation

This protocol describes the synthesis of a maleimide-functionalized linker derived from this compound, its conjugation to a thiol-containing payload, and subsequent conjugation to a monoclonal antibody.

Diagram: Synthesis and Conjugation Workflow for Non-Cleavable ADC (Strategy A)

G cluster_0 Linker-Payload Synthesis cluster_1 ADC Synthesis This compound This compound Deprotection Deprotection This compound->Deprotection Hydrazine 4-Aminocyclohexanone 4-Aminocyclohexanone Deprotection->4-Aminocyclohexanone Maleimide Functionalization Maleimide Functionalization 4-Aminocyclohexanone->Maleimide Functionalization SMCC Maleimido-Aminocyclohexanone Linker Maleimido-Aminocyclohexanone Linker Maleimide Functionalization->Maleimido-Aminocyclohexanone Linker Payload Conjugation Payload Conjugation Maleimido-Aminocyclohexanone Linker->Payload Conjugation Thiol-Payload Linker-Payload Linker-Payload Payload Conjugation->Linker-Payload Conjugation Conjugation Linker-Payload->Conjugation Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Reduced Antibody->Conjugation ADC ADC Conjugation->ADC

Caption: Workflow for non-cleavable ADC synthesis.

1. Deprotection of this compound

  • Objective: To remove the phthalimide protecting group to yield 4-aminocyclohexanone.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve this compound (1 eq.) in ethanol.

    • Add hydrazine hydrate (2 eq.) and reflux the mixture for 4 hours.[1]

    • Cool the reaction mixture and add concentrated HCl to dissolve the precipitate.

    • Filter to remove the phthalhydrazide byproduct.

    • Neutralize the filtrate with NaOH solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminocyclohexanone.

2. Synthesis of Maleimide-Linker-Payload

  • Objective: To functionalize 4-aminocyclohexanone with a maleimide group and conjugate it to a thiol-containing payload (e.g., a derivative of MMAE).

  • Materials:

    • 4-Aminocyclohexanone

    • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

    • Thiol-containing payload (e.g., Thio-MMAE)

    • Dimethylformamide (DMF)

    • Triethylamine (TEA)

  • Protocol:

    • Dissolve 4-aminocyclohexanone (1 eq.) and SMCC (1.1 eq.) in DMF.

    • Add TEA (1.5 eq.) and stir at room temperature for 2 hours.

    • Add the thiol-containing payload (1 eq.) and continue stirring for another 4 hours.

    • Purify the maleimide-linker-payload conjugate by reverse-phase HPLC.

3. Antibody Conjugation

  • Objective: To conjugate the maleimide-linker-payload to a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in PBS buffer

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Maleimide-linker-payload

    • Quenching agent (e.g., N-acetylcysteine)

    • Size-exclusion chromatography (SEC) column

  • Protocol:

    • Incubate the antibody with TCEP (3-5 eq.) at 37°C for 1-2 hours to partially reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

    • Immediately add the maleimide-linker-payload (5-10 eq.) to the reduced antibody.

    • Incubate at room temperature for 2 hours.

    • Quench the reaction by adding N-acetylcysteine (10-fold molar excess over the linker-payload).

    • Purify the resulting ADC using an SEC column to remove unconjugated linker-payload and quenching agent.

Strategy B: Synthesis of a Cleavable Hydrazone-based Linker-Payload and ADC Conjugation

This protocol outlines the synthesis of a hydrazide-functionalized linker derived from this compound and its conjugation to a ketone-containing payload, followed by conjugation to an antibody.

Diagram: Synthesis and Conjugation Workflow for Cleavable ADC (Strategy B)

G cluster_0 Linker Synthesis cluster_1 Linker-Payload Synthesis cluster_2 ADC Synthesis This compound This compound Hydrazide Formation Hydrazide Formation This compound->Hydrazide Formation Hydrazine Phthalimido-cyclohexyl-hydrazide Linker Phthalimido-cyclohexyl-hydrazide Linker Hydrazide Formation->Phthalimido-cyclohexyl-hydrazide Linker Hydrazone Formation Hydrazone Formation Phthalimido-cyclohexyl-hydrazide Linker->Hydrazone Formation Ketone-Payload Ketone-Payload Ketone-Payload->Hydrazone Formation Linker-Payload (Hydrazone) Linker-Payload (Hydrazone) Hydrazone Formation->Linker-Payload (Hydrazone) Conjugation Conjugation Linker-Payload (Hydrazone)->Conjugation via Deprotected Amine Antibody Antibody Amine Activation Amine Activation Antibody->Amine Activation NHS-ester Activated Antibody Activated Antibody Amine Activation->Activated Antibody Activated Antibody->Conjugation ADC ADC Conjugation->ADC

Caption: Workflow for cleavable hydrazone-linked ADC.

1. Synthesis of Phthalimido-cyclohexyl-hydrazide Linker

  • Objective: To convert the ketone of this compound into a hydrazide.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

  • Protocol:

    • Dissolve this compound (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

2. Synthesis of Linker-Payload (Hydrazone)

  • Objective: To form a hydrazone bond between the linker and a ketone-containing payload.

  • Materials:

    • Phthalimido-cyclohexyl-hydrazide linker

    • Ketone-containing payload

    • Methanol

    • Acetic acid

  • Protocol:

    • Dissolve the linker (1 eq.) and the ketone-containing payload (1.1 eq.) in methanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 12 hours.

    • Purify the hydrazone-linked payload by flash chromatography.

3. Deprotection and Antibody Conjugation

  • Objective: To deprotect the phthalimide group of the linker-payload and conjugate the resulting amine to an activated antibody.

  • Materials:

    • Phthalimide-linker-payload (hydrazone)

    • Hydrazine hydrate

    • Ethanol

    • Activated antibody (e.g., with an NHS-ester)

  • Protocol:

    • Deprotect the phthalimide group of the linker-payload using hydrazine hydrate as described in Strategy A, Protocol 1.

    • Purify the amine-linker-payload.

    • React the purified amine-linker-payload with an antibody previously activated with an NHS-ester crosslinker (e.g., SMCC) according to standard protocols.

    • Purify the final ADC using SEC.

Characterization and Quality Control Protocols

1. Determination of Drug-to-Antibody Ratio (DAR) and Purity by Chromatography

  • Objective: To determine the average DAR and assess the purity and aggregation of the ADC.

  • Methods:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR.[2]

      • Column: Butyl-NPR or similar HIC column.

      • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

      • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

      • Gradient: A decreasing salt gradient from A to B.

    • Size Exclusion Chromatography (SEC): Separates the ADC monomer from aggregates and fragments.[3]

      • Column: TSKgel G3000SWxl or similar SEC column.

      • Mobile Phase: Isocratic elution with a physiological pH buffer (e.g., PBS).

2. In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the ADC and the rate of premature payload release in human plasma.[4][5]

  • Protocol:

    • Incubate the ADC in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples by an appropriate method (e.g., ELISA to quantify conjugated antibody, LC-MS/MS to quantify free payload).

    • Calculate the percentage of intact ADC and released payload over time.

3. In Vivo Efficacy Study in a Xenograft Model

  • Objective: To assess the anti-tumor efficacy of the ADC in a relevant animal model.[6][7]

  • Model: Nude mice bearing subcutaneous tumors derived from a cancer cell line overexpressing the target antigen.

  • Protocol:

    • Administer the ADC, a control antibody, and a vehicle control intravenously to different groups of tumor-bearing mice.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).

    • Compare tumor growth inhibition between the different treatment groups.

Signaling Pathways and Logical Relationships

Diagram: ADC Mechanism of Action

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell ADC ADC in Circulation (Stable Linker) Binding ADC Binds to Target Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Apoptosis Apoptosis Payload_Release->Apoptosis Payload Binds Intracellular Target

Caption: General mechanism of action for an ADC.

Conclusion

This compound presents a promising scaffold for the development of novel ADC linkers. Its bifunctional nature allows for the construction of both stable, non-cleavable linkers and stimuli-responsive, cleavable linkers. The protocols and data presented in these application notes provide a foundational framework for the synthesis, conjugation, and evaluation of ADCs based on this versatile chemical entity. Further optimization and experimental validation are necessary to fully elucidate the therapeutic potential of this linker technology.

References

Application Notes and Protocols for Scaling Up 4-Phthalimidocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-Phthalimidocyclohexanone, a key intermediate in the pharmaceutical industry, with a focus on scaling up the reaction from laboratory to pilot plant or industrial production.[1] The protocols are based on a common and efficient two-step synthetic route.

Introduction

This compound (CAS 104618-32-8), also known as N-(4-Oxocyclohexyl)phthalimide, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its molecular structure, featuring a phthalimide group attached to a cyclohexanone ring, makes it a valuable precursor in the development of novel therapeutics.[6] A prevalent and scalable method for its preparation involves a two-step process: the formation of 4-(phthalimido)cyclohexanol followed by its oxidation to the target ketone. This application note details the experimental procedures for both lab-scale and scaled-up production, highlighting key process parameters and safety considerations.

Data Presentation: Reaction Parameters for Scale-Up

The following table summarizes the key quantitative data for the synthesis of this compound at a laboratory scale and provides a projected model for a pilot plant scale-up.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Step 1: Synthesis of 4-(phthalimido)cyclohexanol
4-Aminocyclohexanol50.0 g5.0 kgEnsure consistent quality and purity of raw material.
Phthalic Anhydride64.3 g6.43 kgMonitor for dust generation during charging.
Solvent (e.g., Toluene)500 mL50 LSolvent selection impacts reaction kinetics, impurity profile, and product isolation. Consider solvent recovery at a larger scale.
Reaction Temperature110-120 °C (Reflux)110-120 °C (Reflux)Maintain precise temperature control to ensure complete reaction and minimize side products. Utilize jacketed reactors for efficient heat transfer.
Reaction Time4-6 hours6-8 hoursReaction monitoring is critical to determine endpoint. Extended times at scale may be necessary for complete conversion.
Product IsolationFiltration and washingCentrifugation and washingEfficient solid-liquid separation is crucial. Ensure thorough washing to remove unreacted starting materials and by-products.
Expected Yield90-95%88-93%Yields may slightly decrease on scale-up due to transfer losses and handling.
Step 2: Oxidation to this compound
4-(phthalimido)cyclohexanol100 g10.0 kgEnsure the intermediate is completely dry to avoid interference with the oxidation reaction.
Oxidizing Agent (e.g., PCC)1.5 equivalents1.5 equivalentsChoice of oxidizing agent is critical for safety, cost, and environmental impact on a larger scale. Consider alternative, greener oxidants.
Solvent (e.g., Dichloromethane)1 L100 LSolvent choice affects reaction rate, work-up, and waste disposal. Consider solvent recycling programs.
Reaction TemperatureRoom Temperature25-30 °CExothermic reactions require efficient cooling systems at scale to prevent temperature runaways.
Reaction Time2-3 hours3-5 hoursMonitor reaction progress closely using appropriate analytical techniques (e.g., TLC, HPLC).
Work-upFiltration through silica gelFiltration and solvent swapAt scale, large volume filtrations and solvent swaps require specialized equipment.
PurificationRecrystallizationRecrystallizationOptimize solvent systems for efficient purification and high recovery at a larger scale.
Expected Yield85-90%82-88%Process optimization is key to maintaining high yields during scale-up.
Overall Yield 76-85%72-82%

Experimental Protocols

Step 1: Synthesis of 4-(phthalimido)cyclohexanol (Laboratory Scale)
  • Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add 4-aminocyclohexanol (50.0 g, 0.434 mol) and phthalic anhydride (64.3 g, 0.434 mol).

  • Solvent Addition: Add 500 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (approximately 110-120 °C). Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction for 4-6 hours, or until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with fresh toluene (2 x 100 mL) to remove any unreacted starting materials.

  • Drying: Dry the white solid product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Oxidation to this compound (Laboratory Scale)
  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend 4-(phthalimido)cyclohexanol (100 g, 0.408 mol) in 1 L of dichloromethane.

  • Oxidizing Agent Addition: Prepare a slurry of Pyridinium chlorochromate (PCC) (132 g, 0.612 mol, 1.5 eq.) in 200 mL of dichloromethane. Slowly add the PCC slurry to the reaction mixture over 30-45 minutes. An exothermic reaction will be observed; maintain the temperature at 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 500 mL of diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Scale-Up Considerations and Protocol

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:
  • Heat Transfer: Exothermic reactions, such as the oxidation step, can generate significant heat. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient cooling systems and careful control of addition rates are crucial to prevent temperature runaways.

  • Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing becomes critical at a larger scale to maintain consistent reaction rates and prevent localized "hot spots." The choice of agitator type and speed is important.

  • Solid Handling: Charging large quantities of solid reactants and handling the resulting solid product requires specialized equipment to ensure operator safety and minimize material loss.

  • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the scaled-up process, including the handling of flammable solvents and corrosive reagents.

  • Downstream Processing: Filtration, washing, and drying operations at a large scale require appropriately sized equipment to handle the increased volume of material efficiently.

Pilot Plant Scale Protocol (10 kg Scale)

Step 1: Synthesis of 4-(phthalimido)cyclohexanol

  • Reactor Charging: Charge a 100 L glass-lined reactor with 4-aminocyclohexanol (5.0 kg) and phthalic anhydride (6.43 kg) under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add toluene (50 L) to the reactor.

  • Reaction: Heat the reactor contents to reflux (110-120 °C) with agitation. Collect the water distillate in a receiver.

  • Monitoring: Monitor the reaction for 6-8 hours until the theoretical amount of water has been collected and in-process controls (e.g., HPLC) confirm the reaction is complete.

  • Crystallization and Isolation: Cool the reactor contents to 20-25 °C to induce crystallization. Isolate the product by centrifugation.

  • Washing and Drying: Wash the solid with fresh toluene. Dry the product in a vacuum dryer until the residual solvent content meets the required specifications.

Step 2: Oxidation to this compound

  • Reactor Charging: Charge a 200 L glass-lined reactor with 4-(phthalimido)cyclohexanol (10.0 kg) and dichloromethane (100 L).

  • Oxidant Addition: Prepare a solution or slurry of the chosen oxidizing agent (e.g., a PCC alternative suitable for scale-up) in dichloromethane. Add the oxidant to the reactor at a controlled rate, maintaining the internal temperature between 25-30 °C using the reactor cooling jacket.

  • Reaction and Monitoring: Stir the reaction mixture for 3-5 hours, monitoring for completion by HPLC.

  • Work-up and Filtration: Upon completion, perform a suitable aqueous work-up to quench the excess oxidant and remove inorganic by-products. Filter the mixture to remove any solids.

  • Solvent Swap and Crystallization: Replace the dichloromethane with a suitable recrystallization solvent via distillation. Cool the solution to induce crystallization of the product.

  • Isolation and Drying: Isolate the purified this compound by centrifugation, wash with cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 4-(phthalimido)cyclohexanol cluster_step2 Step 2: Oxidation A 4-Aminocyclohexanol + Phthalic Anhydride C Reaction Mixture A->C B Toluene (Solvent) B->C D Reflux & Azeotropic Dehydration C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying F->G H 4-(phthalimido)cyclohexanol (Intermediate) G->H I 4-(phthalimido)cyclohexanol H->I L Oxidation Reaction I->L J Oxidizing Agent (e.g., PCC) J->L K Dichloromethane (Solvent) K->L M Work-up & Filtration L->M N Solvent Removal M->N O Recrystallization N->O P Drying O->P Q This compound (Final Product) P->Q

Caption: Overall workflow for the two-step synthesis of this compound.

Scale-Up Logic

scale_up_logic cluster_considerations Key Scale-Up Considerations lab Laboratory Scale (grams) pilot Pilot Plant Scale (kilograms) lab->pilot heat Heat Transfer lab->heat mass Mass Transfer lab->mass commercial Commercial Production (metric tons) pilot->commercial safety Process Safety (HAZOP) pilot->safety handling Solid Handling pilot->handling downstream Downstream Processing commercial->downstream

Caption: Logical progression and key considerations for scaling up chemical synthesis.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Phthalimidocyclohexanone as a versatile scaffold in solid-phase organic synthesis (SPOS). This building block is particularly valuable for the generation of diverse molecular libraries, primarily focusing on substituted cyclohexylamines and spirocyclic structures, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional molecule offering two key points for chemical diversification. The ketone functionality allows for reactions such as reductive amination and condensations, while the phthalimide group serves as a stable protecting group for a primary amine. This amine can be unmasked on the solid support at a later synthetic stage, enabling further elaboration. The rigid cyclohexyl core provides a well-defined three-dimensional geometry, making it an attractive scaffold for the synthesis of complex small molecules.

The solid-phase approach offers significant advantages for library synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the resin-bound intermediates.

Key Applications

  • Synthesis of Substituted 4-Aminocyclohexylamine Libraries: Utilizing the ketone for reductive amination with a diverse set of primary amines, followed by deprotection of the phthalimide to reveal the 4-amino group for subsequent acylation or alkylation.

  • Generation of Spirocyclic Heterocycles: The cyclohexanone moiety can participate in condensation reactions with various binucleophilic reagents to construct spirocyclic systems, which are prevalent in many biologically active natural products and synthetic compounds.

  • Combinatorial Library Synthesis: The orthogonal nature of the ketone and the protected amine allows for a combinatorial approach, where libraries of compounds can be rapidly assembled by varying the reagents at each diversification step.

Experimental Protocols

Protocol 1: Immobilization of this compound on Solid Support (Illustrative Example using a Reductive Amination Linker Strategy)

This protocol describes the attachment of this compound to a resin via a secondary amine linker, which is a common strategy in solid-phase organic synthesis.

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (2.0 mmol, 2 eq.) in a solution of 1% AcOH in DMF (10 mL).

  • Add the solution of this compound to the swollen resin.

  • Add sodium triacetoxyborohydride (2.0 mmol, 2 eq.) to the reaction mixture.

  • Agitate the reaction vessel at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Phthalimide Deprotection to Unmask the Primary Amine

This critical step liberates the primary amine on the cyclohexyl scaffold for further functionalization. Two common methods are provided.

Method A: Hydrazinolysis

Materials:

  • Resin-bound 4-aminocyclohexanone derivative (from Protocol 1)

  • Hydrazine monohydrate

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • DMF

  • DCM

Procedure:

  • Swell the resin (1.0 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Prepare a 10% solution of hydrazine monohydrate in EtOH or THF (v/v).

  • Add the hydrazine solution (10 mL) to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.[1]

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove the phthalhydrazide byproduct.

  • Dry the resin under vacuum.

Method B: Using Ethylenediamine (Milder Conditions)

Materials:

  • Resin-bound 4-aminocyclohexanone derivative (from Protocol 1)

  • Ethylenediamine

  • Isopropanol (IPA) or Butanol

  • DMF

  • DCM

Procedure:

  • Swell the resin (1.0 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Prepare a solution of ethylenediamine (10 eq.) in isopropanol.[2][3]

  • Add the ethylenediamine solution to the resin.

  • Agitate the mixture at room temperature for 12-24 hours.[2][3]

  • Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Parameter Hydrazinolysis Ethylenediamine
Reagent Hydrazine monohydrateEthylenediamine
Solvent EtOH or THFIsopropanol or Butanol
Temperature Room TemperatureRoom Temperature
Reaction Time 4-6 hours12-24 hours
Notes Standard, efficient method. Hydrazine is toxic.Milder, less toxic alternative. May require longer reaction times.[2][3]
Protocol 3: Synthesis of a Substituted N-(4-oxocyclohexyl)acetamide Library

This protocol illustrates the diversification of the newly exposed primary amine through acylation.

Materials:

  • Resin-bound 4-aminocyclohexanone (from Protocol 2)

  • A library of carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Swell the resin (100 mg, 0.1 mmol) in DMF (2 mL).

  • In a separate vial, pre-activate the carboxylic acid (0.5 mmol, 5 eq.) with DIC (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in DMF (1 mL) for 20 minutes.

  • Add the activated carboxylic acid solution to the resin, followed by DIPEA (1.0 mmol, 10 eq.).

  • Agitate the reaction at room temperature for 4 hours.

  • Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Cleave the final compound from the resin using appropriate cleavage conditions for the chosen linker (e.g., Trifluoroacetic acid for a Rink Amide linker).

Visualizing the Workflow

The following diagrams illustrate the key synthetic pathways described in these application notes.

solid_phase_synthesis_workflow resin Amino Resin immobilized Resin-Bound Scaffold resin->immobilized Protocol 1: Reductive Amination ketone This compound ketone->immobilized deprotected Resin-Bound Amine immobilized->deprotected Protocol 2: Phthalimide Deprotection diversified Diversified Library (e.g., Amides) deprotected->diversified Protocol 3: Acylation cleaved Final Products diversified->cleaved Cleavage

Caption: General workflow for library synthesis.

deprotection_methods start Resin-Bound Phthalimide hydrazine Hydrazinolysis (Hydrazine, EtOH) start->hydrazine Method A ethylamine Aminolysis (Ethylenediamine, IPA) start->ethylamine Method B product Resin-Bound Primary Amine hydrazine->product ethylamine->product

Caption: Phthalimide deprotection pathways.

Conclusion

This compound is a highly valuable and versatile building block for solid-phase organic synthesis. The protocols outlined in these application notes provide a solid foundation for researchers to develop diverse libraries of substituted cyclohexylamines and related scaffolds. The ability to perform key transformations such as reductive amination and phthalimide deprotection on a solid support streamlines the synthetic process and facilitates the rapid generation of novel chemical entities for screening in drug discovery programs.

References

Catalytic Methods for the Functionalization of 4-Phthalimidocyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 4-Phthalimidocyclohexanone. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its selective modification can lead to a diverse range of novel chemical entities. The following sections describe three key catalytic transformations: Palladium-Catalyzed α-Arylation, Organocatalytic Michael Addition, and Diastereoselective Reduction of the carbonyl group.

Palladium-Catalyzed α-Arylation of this compound

The introduction of an aryl moiety at the α-position to the carbonyl group of this compound can be effectively achieved through Palladium-catalyzed α-arylation. This method offers a powerful tool for the synthesis of compounds with potential applications as central nervous system agents or in other therapeutic areas. The use of sterically hindered phosphine ligands is crucial for achieving high catalytic activity and selectivity.

Data Summary:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)RuPhos (4)LHMDSToluene1001285
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1)XPhos (3)NaOt-BuDioxane1101678
32-BromopyridinePd(OAc)₂ (2.5)SPhos (5)K₃PO₄THF802465
41-Bromo-3-fluorobenzenePd₂(dba)₃ (1.5)DavePhos (3)LHMDSToluene1001481

Experimental Protocol: General Procedure for Palladium-Catalyzed α-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the appropriate phosphine ligand (0.04 mmol, 4 mol%), and the aryl halide (1.2 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the base (1.5 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature. Stir the reaction mixture for the indicated time.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated product.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_1 Add Pd(OAc)₂ and Ligand setup_2 Add Aryl Halide setup_1->setup_2 setup_3 Add this compound setup_2->setup_3 setup_4 Add Base and Solvent setup_3->setup_4 reaction_1 Seal and Heat setup_4->reaction_1 reaction_2 Stir for specified time reaction_1->reaction_2 workup_1 Quench with NH₄Cl reaction_2->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 purification Column Chromatography workup_3->purification G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products ketone This compound product Diastereo- and Enantioenriched Michael Adduct ketone->product nitroolefin Nitroolefin nitroolefin->product catalyst Chiral Thiourea Catalyst additive Additive (optional) catalyst->additive catalyst->product Catalyzes G cluster_cis cis-Selective Pathway cluster_trans trans-Selective Pathway start This compound cis_reagent Bulky Hydride from Less Hindered Face (e.g., NaBH₄, LiAlH(Ot-Bu)₃) start->cis_reagent trans_reagent Bulky Hydride from Axial Attack (e.g., L-Selectride®, K-Selectride®) start->trans_reagent cis_product cis-4-Phthalimidocyclohexanol cis_reagent->cis_product trans_product trans-4-Phthalimidocyclohexanol trans_reagent->trans_product

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Phthalimidocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phthalimidocyclohexanone (CAS: 104618-32-8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized chemical intermediate, appearing as a white to off-white powder.[1] Its molecular formula is C14H13NO3.[1] It is most notably used in the pharmaceutical industry as a key building block for the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1]

Q2: What are the common synthetic routes to produce this compound?

There are two primary routes commonly considered for this synthesis:

  • Condensation Reaction: The reaction of 4-aminocyclohexanone with phthalic anhydride. This is often the more direct and reliable method. The reaction typically involves refluxing the starting materials in a solvent like glacial acetic acid.[2]

  • Gabriel Synthesis: This classic method would involve the N-alkylation of potassium phthalimide with a cyclohexanone derivative containing a leaving group at the 4-position (e.g., 4-bromocyclohexanone).[3] However, the Gabriel synthesis is known to be inefficient for secondary halides, which can lead to low yields or reaction failure.[3]

Q3: What are the key physical and chemical properties of this compound?

The key properties are summarized in the table below, which are critical for its handling, storage, and application in further synthetic steps.[1]

PropertyValue
CAS Number 104618-32-8
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Appearance White to off-white powder
Purity Specification ≥98%
Boiling Point ~410 °C at 760 mmHg
Density ~1.36 g/cm³
Flash Point ~191 °C

Q4: What are the recommended storage conditions for this compound?

To maintain its purity (≥98%) and stability, the compound should be stored in a cool, dry, well-sealed container.[1] It is important to protect it from moisture, strong light, and heat to ensure its longevity and effectiveness in subsequent reactions.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: The reaction shows little to no product formation (low conversion).

  • Q: I am using the Gabriel synthesis method with 4-chlorocyclohexanone and potassium phthalimide in DMF, but I see no product even after prolonged heating. What could be the issue?

    • A: The Gabriel synthesis is generally inefficient for secondary alkyl halides like 4-chlorocyclohexanone due to steric hindrance, which slows down the desired SN2 reaction.[3] You may also be experiencing issues with reagent quality; potassium phthalimide can degrade if it has been stored for a long time or exposed to moisture.[4] Consider switching to the more reliable condensation route using 4-aminocyclohexanone and phthalic anhydride.

  • Q: My condensation reaction between 4-aminocyclohexanone and phthalic anhydride is sluggish. How can I improve the reaction rate?

    • A: Ensure your solvent (e.g., glacial acetic acid) is anhydrous, as water can interfere with the reaction. The reaction typically requires heat; refluxing for several hours is common.[2] Check the purity of your 4-aminocyclohexanone, as it can be unstable over time. A slight excess of one reagent (typically the more stable one, phthalic anhydride) can sometimes drive the reaction to completion.

troubleshooting_low_conversion start Low/No Conversion Observed check_route Which synthetic route was used? start->check_route gabriel_issue Issue: Gabriel Synthesis with Secondary Halide check_route->gabriel_issue Gabriel Route condensation_issue Issue: Sluggish Condensation Reaction check_route->condensation_issue Condensation Route gabriel_solution Solution: 1. Confirm reagent quality. 2. Increase temperature/time. 3. Switch to condensation route. gabriel_issue->gabriel_solution condensation_solution Solution: 1. Ensure anhydrous conditions. 2. Verify reagent purity. 3. Ensure adequate heating (reflux). 4. Check molar ratios. condensation_issue->condensation_solution

Caption: Troubleshooting flowchart for low conversion issues.

Problem: The final product yield is low after purification.

  • Q: My crude NMR shows the presence of the product, but the yield is very low after column chromatography on silica gel. Why?

    • A: this compound, containing a ketone and an imide, may have some instability on acidic silica gel.[5] Consider using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Also, check for product loss during the aqueous workup; the product may have some solubility in the aqueous layer, especially if organic solvents are used during extraction.[6]

  • Q: The reaction seems to work, but I lose a significant amount of material during recrystallization. What is a good solvent system?

    • A: A common technique is to dissolve the crude product in a hot solvent in which it is reasonably soluble (like ethanol or ethyl acetate) and then add a co-solvent in which it is poorly soluble (like hexanes or water) until turbidity is observed, then allow it to cool slowly. Experiment with different solvent systems on a small scale first to find the optimal conditions that maximize recovery.

synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reactants: 4-Aminocyclohexanone + Phthalic Anhydride reaction_step Reflux in Glacial Acetic Acid reagents->reaction_step quench Cool & Precipitate (e.g., add to water) reaction_step->quench filtration Filter Crude Solid quench->filtration purify Purification (Recrystallization or Column Chromatography) filtration->purify product Final Product: This compound purify->product analysis Characterization (NMR, IR, MP) product->analysis

Caption: General experimental workflow for synthesis and purification.

Problem: The product is impure, showing extra peaks in NMR or a broad melting point.

  • Q: My final product is an off-white or yellowish powder, not the expected white solid. What are the likely impurities?

    • A: The color may indicate the presence of unreacted starting materials or byproducts from side reactions, possibly caused by excessive heat. Ensure the reaction temperature does not significantly exceed the required reflux temperature. The impurity could also be residual solvent. Dry the product thoroughly under vacuum. If the issue persists, repurification by recrystallization is recommended.

  • Q: My NMR spectrum shows unreacted 4-aminocyclohexanone. Should I extend the reaction time?

    • A: Yes, the presence of starting material is a clear indication of an incomplete reaction. Extending the reaction time is a good first step. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point at which the starting material spot disappears or ceases to diminish.

Experimental Protocols

Method: Condensation of 4-Aminocyclohexanone with Phthalic Anhydride

This protocol is based on the general procedure for the synthesis of N-substituted phthalimides from amines and phthalic anhydride.[2]

Materials:

  • 4-Aminocyclohexanone hydrochloride (or free base)

  • Phthalic anhydride

  • Glacial Acetic Acid

  • Sodium Acetate (if starting from hydrochloride salt)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq).

  • If using 4-aminocyclohexanone hydrochloride, add the amine salt (1.0 eq) and sodium acetate (1.1 eq). If using the free base, add 4-aminocyclohexanone (1.0 eq).

  • Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of phthalic anhydride).

  • Heat the reaction mixture to reflux (approximately 118 °C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of cold deionized water with stirring. A solid precipitate should form.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and other water-soluble impurities.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white solid.

reaction_pathway reactants 4-Aminocyclohexanone Phthalic Anhydride intermediate Phthalamidic Acid Intermediate reactants->intermediate Mixing in Acetic Acid product This compound intermediate->product Heat (Reflux) - H2O side_reaction Side Reactions (e.g., Degradation at high temperature) intermediate->side_reaction

Caption: Reaction pathway showing the formation of the target molecule.

References

Technical Support Center: 4-Phthalimidocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phthalimidocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route 1: Reaction of 4-Aminocyclohexanone with Phthalic Anhydride. This is a direct approach analogous to the Gabriel synthesis, where the primary amine of 4-aminocyclohexanone reacts with phthalic anhydride to form the corresponding phthalimide.

  • Route 2: Oxidation of 4-(Phthalimido)cyclohexanol. This method involves the synthesis of the precursor alcohol, 4-(phthalimido)cyclohexanol, which is then oxidized to the desired ketone, this compound.

Q2: What is this compound and what are its primary applications?

A2: this compound, also known as N-(4-Oxocyclohexyl)phthalimide, is a chemical compound with the molecular formula C14H13NO3.[1] It is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[1] Its stable chemical properties also make it useful in other areas of fine chemical manufacturing.[1]

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is typically a white to off-white powder.[1] It has a molecular weight of 243.26 g/mol .[1] Key physical characteristics include a high boiling point of approximately 409.96°C and a flash point of 191.1°C, indicating good thermal stability.[1] For optimal stability, it should be stored in a cool, dry, and well-sealed container, protected from moisture and light.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Poor quality of starting materials - Ensure 4-aminocyclohexanone (or its salt) is pure and dry. - Use fresh, high-purity phthalic anhydride.Improved reaction conversion and higher yield of the desired product.
Incomplete reaction - Increase reaction time. - Increase reaction temperature (monitor for side product formation). - Ensure efficient stirring to maintain a homogeneous reaction mixture.Drive the reaction to completion, thus increasing the product yield.
Suboptimal reaction solvent - For the reaction of 4-aminocyclohexanone with phthalic anhydride, consider using a high-boiling polar aprotic solvent like DMF or glacial acetic acid.[1]A suitable solvent will ensure proper dissolution of reactants and facilitate the reaction.
Product loss during workup - If an aqueous workup is used, ensure the product is not water-soluble. - Minimize the number of transfer steps to avoid mechanical losses. - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent.Maximized recovery of the synthesized product.
Low Product Purity
Potential Cause Troubleshooting Steps Expected Outcome
Presence of unreacted starting materials - Optimize reaction conditions (time, temperature) to ensure complete conversion. - Purify the crude product using recrystallization.Removal of starting materials, leading to a purer final product.
Formation of side products - Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to avoid over-heating or prolonged reaction times that may lead to side reactions.Minimized formation of impurities and a cleaner crude product.
Ineffective purification - Select an appropriate recrystallization solvent or solvent system. Common choices include ethanol, or mixtures like hexane/ethyl acetate.[2] - Ensure slow cooling during recrystallization to promote the formation of pure crystals. - Wash the isolated crystals with a small amount of cold recrystallization solvent to remove surface impurities.[3]Effective removal of impurities, resulting in a high-purity final product with a sharp melting point.
Product discoloration - Treat the solution of the crude product with activated charcoal before recrystallization to remove colored impurities.[4]A white or off-white crystalline product.

Experimental Protocols

Synthesis of this compound from 4-Aminocyclohexanone Hydrochloride and Phthalic Anhydride

Materials:

  • 4-Aminocyclohexanone Hydrochloride

  • Phthalic Anhydride

  • Triethylamine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminocyclohexanone hydrochloride (1 equivalent) and phthalic anhydride (1.1 equivalents) in glacial acetic acid.

  • Add triethylamine (1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Characterization:

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (by HPLC): ≥98%[1]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for the ketone C=O stretch (around 1715 cm⁻¹) and the imide C=O stretches (around 1770 and 1710 cm⁻¹).

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the phthalimide aromatic protons and the cyclohexanone ring protons.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 4-Aminocyclohexanone HCl + Phthalic Anhydride + Triethylamine reaction Reflux in Glacial Acetic Acid reactants->reaction 1. Mix quench Pour into Ice Water reaction->quench 2. Cool & Precipitate filtration1 Vacuum Filtration quench->filtration1 3. Collect Solid drying1 Vacuum Drying filtration1->drying1 4. Dry recrystallization Recrystallize from Hot Ethanol drying1->recrystallization 5. Dissolve filtration2 Vacuum Filtration recrystallization->filtration2 6. Crystallize & Collect drying2 Final Drying filtration2->drying2 7. Dry final_product Pure this compound drying2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Poor Reagent Quality start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Solvent start->cause3 cause4 Workup Losses start->cause4 solution1 Verify Purity of Starting Materials cause1->solution1 solution2 Increase Reaction Time/Temperature cause2->solution2 solution3 Select Appropriate Solvent (e.g., DMF) cause3->solution3 solution4 Optimize Workup Procedure cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting guide for low or no product yield in this compound synthesis.

References

Side-reaction products in the synthesis of 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phthalimidocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Direct Condensation: This method involves the reaction of 4-aminocyclohexanone with phthalic anhydride. This is often carried out in a high-boiling point solvent such as glacial acetic acid under reflux.[1][2]

  • Gabriel Synthesis: This route utilizes a 4-halocyclohexanone (e.g., 4-bromocyclohexanone or 4-chlorocyclohexanone) and potassium phthalimide in a nucleophilic substitution reaction.[3]

Q2: What is the CAS number and molecular formula for this compound?

  • CAS Number: 104618-32-8[3]

  • Molecular Formula: C₁₄H₁₃NO₃[3]

  • Alternate Names: 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione, N-(4-Oxocyclohexyl)phthalimide[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Direct Condensation of 4-Aminocyclohexanone and Phthalic Anhydride

This method is a straightforward approach involving the formation of an imide from an amine and an anhydride.

Experimental Protocol: Synthesis of N-substituted Phthalimides from Phthalic Anhydride

A general procedure for the synthesis of N-substituted phthalimides involves reacting phthalic anhydride with an equimolar amount of the desired amine. For the synthesis of this compound, this would involve reacting 4-aminocyclohexanone with phthalic anhydride. The reaction can be carried out by refluxing in glacial acetic acid for several hours.[1][2] Microwave-assisted synthesis can also be employed to shorten reaction times.

General Lab-Scale Procedure: A mixture of phthalic anhydride (1 equivalent) and the amine (1 equivalent) is refluxed in glacial acetic acid for 2-4 hours. The reaction mixture is then cooled, and the precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[1]

Potential Side-Reactions and Troubleshooting
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Decomposition of starting material or product at high temperatures. 3. Sub-optimal solvent.1. Increase reaction time or consider microwave-assisted synthesis to drive the reaction to completion. 2. Ensure the reaction temperature does not significantly exceed the reflux temperature of acetic acid. 3. While glacial acetic acid is common, other high-boiling point aprotic solvents could be explored.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Poor quality of reagents.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider extending the reflux time. 2. Use freshly opened or purified starting materials. 4-aminocyclohexanone can be unstable over time.
Formation of a Tarry, Intractable Residue 1. Self-condensation of 4-aminocyclohexanone under acidic/thermal conditions. The ketone functionality can undergo aldol-type reactions. 2. Polymerization reactions.1. Control the reaction temperature carefully. A lower reaction temperature for a longer duration might be beneficial. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is Difficult to Purify 1. Presence of Phthalamic acid intermediate (from incomplete cyclization). 2. Contamination with self-condensation byproducts.1. Ensure complete conversion to the imide by providing sufficient heat and reaction time for the dehydration step. The intermediate can sometimes be converted to the desired product by heating the crude material. 2. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is the primary method for purification. Column chromatography may be necessary for highly impure samples.

Logical Workflow for Troubleshooting Route 1

cluster_0 Problem Identification cluster_1 Analysis & Potential Causes cluster_2 Corrective Actions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Self-Condensation) Low_Yield->Side_Reactions Impure_Product Impure Product Impure_Product->Incomplete_Reaction Impure_Product->Side_Reactions No_Reaction No Reaction Reagent_Quality Poor Reagent Quality No_Reaction->Reagent_Quality Reaction_Conditions Sub-optimal Conditions No_Reaction->Reaction_Conditions Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Solvent Optimize Solvent/Concentration Side_Reactions->Optimize_Solvent Purification_Method Refine Purification Method Side_Reactions->Purification_Method Check_Reagents Verify Reagent Purity Reagent_Quality->Check_Reagents Reaction_Conditions->Increase_Time_Temp Reaction_Conditions->Optimize_Solvent

Troubleshooting workflow for the direct condensation route.

Route 2: Gabriel Synthesis from 4-Halocyclohexanone

This route is a classic method for forming primary amines, which in this case is the phthalimide product itself.

Experimental Protocol: Gabriel Synthesis

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide. For this compound, this would involve reacting a 4-halocyclohexanone with potassium phthalimide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

General Lab-Scale Procedure: Potassium phthalimide (1 equivalent) and a 4-halocyclohexanone (1 equivalent) are heated in DMF. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude product is then filtered, washed, and recrystallized.

Potential Side-Reactions and Troubleshooting
Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Competing elimination reaction (E2) to form cyclohexenone derivatives. This is a significant side reaction for cyclohexyl halides. 2. Incomplete reaction. 3. Poor solubility of potassium phthalimide.1. Use a less hindered base if one is being used other than the phthalimide anion. Lowering the reaction temperature may favor substitution over elimination. The choice of halide can also be critical, with bromides generally being more reactive than chlorides. 2. Ensure sufficient reaction time and temperature. The use of a phase-transfer catalyst (e.g., a crown ether) can sometimes improve yields. 3. Ensure adequate stirring and use a suitable solvent like DMF to dissolve the reactants.
Formation of Cyclohexenone Byproducts 1. The phthalimide anion, while a good nucleophile, is also basic and can induce elimination. 2. Higher reaction temperatures favor elimination over substitution.1. This is an inherent challenge with secondary halides in the Gabriel synthesis. Optimization of reaction conditions (lower temperature, shorter reaction time) is key. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product Contaminated with Unreacted Potassium Phthalimide 1. Incomplete reaction. 2. Use of excess potassium phthalimide.1. Ensure the reaction goes to completion by monitoring with TLC. 2. The unreacted potassium phthalimide is generally soluble in water and should be removed during the aqueous workup. Thorough washing of the crude product is important.
Aldol Condensation of the Product The product, this compound, still contains a ketone and can potentially undergo self-condensation under basic conditions.1. Maintain neutral or slightly acidic conditions during workup and purification. 2. Purify the product promptly after synthesis.
Quantitative Data on Side-Reactions
Factor Effect on Substitution/Elimination Ratio
Temperature Higher temperatures generally favor the elimination (E2) pathway over the substitution (SN2) pathway.
Base Strength A stronger base will favor elimination. The phthalimide anion is a moderately strong base.
Leaving Group Better leaving groups (I > Br > Cl) will increase the rate of both substitution and elimination.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are typically used for Gabriel synthesis as they favor the SN2 reaction.

Logical Workflow for Troubleshooting Route 2

cluster_0 Problem Identification cluster_1 Analysis & Potential Causes cluster_2 Corrective Actions Low_Yield_G Low Yield E2_Competition E2 Elimination Competes with SN2 Low_Yield_G->E2_Competition Incomplete_Reaction_G Incomplete Reaction Low_Yield_G->Incomplete_Reaction_G Elimination_Product Elimination Byproduct Detected Elimination_Product->E2_Competition Lower_Temp Lower Reaction Temperature E2_Competition->Lower_Temp Change_Halide Consider a More Reactive Halide (e.g., Bromo) E2_Competition->Change_Halide Optimize_Solvent_G Optimize Solvent/Phase Transfer Catalyst Incomplete_Reaction_G->Optimize_Solvent_G Increase_Time_G Increase Reaction Time Incomplete_Reaction_G->Increase_Time_G Reaction_Conditions_G Sub-optimal Conditions (Temp, Solvent) Reaction_Conditions_G->Lower_Temp Reaction_Conditions_G->Optimize_Solvent_G

Troubleshooting workflow for the Gabriel synthesis route.

References

Recrystallization methods for purifying crude 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of crude 4-Phthalimidocyclohexanone. Below, you will find frequently asked questions, a detailed troubleshooting guide, quantitative data, a step-by-step experimental protocol, and a workflow diagram to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on the polarity imparted by the ketone and imide functional groups, moderately polar protic solvents are excellent candidates. Ethanol is a highly recommended starting point. Other suitable solvents, or co-solvent systems, may include acetic acid, or mixtures like ethyl acetate/hexane. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

Q2: What are the most likely impurities in crude this compound?

A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of phthalic anhydride with 4-aminocyclohexanone. Therefore, likely impurities include unreacted starting materials (phthalic anhydride, phthalic acid from hydrolysis, and 4-aminocyclohexanone) and potential by-products from side reactions.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Purity can be assessed through several methods. A sharp melting point that is not depressed indicates high purity. Thin-Layer Chromatography (TLC) should show a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: My compound appears as an off-white or yellowish powder. Can recrystallization remove the color?

A4: Yes, recrystallization is effective at removing colored impurities. If the color persists after an initial recrystallization, a small amount of activated charcoal can be added to the hot solution before the filtration step to adsorb the colored impurities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the cooling temperature is not low enough.1. Evaporate a portion of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound. 4. Ensure the solution is cooled in an ice-water bath for at least 30 minutes.[1]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated or cooled too rapidly. 3. High level of impurities depressing the melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. An insulated container can be used to slow the cooling rate.
Low Recovery of Purified Product 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, re-dissolving some of the product.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. 3. Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored or Appear Impure 1. Insoluble impurities were not completely removed. 2. Soluble colored impurities are present.1. Ensure a proper hot filtration step was performed to remove any undissolved solids. 2. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

Quantitative Data: Solvent Properties and Estimated Solubility

The following table provides information on suitable solvents for the recrystallization of this compound.

Disclaimer: The solubility data presented below is for structurally related N-substituted phthalimides and should be used as an estimation to guide solvent selection for this compound.

SolventBoiling Point (°C)Polarity IndexEstimated Solubility of a Related Phthalimide (mol fraction) at 25°C[1]Estimated Solubility of a Related Phthalimide (mol fraction) at 50°C[1]
Ethanol 784.30.02120.0439
Glacial Acetic Acid 1186.2Good solubility at high temperaturesHigh solubility
Ethyl Acetate 774.40.06420.1288
Acetone 565.1Good solubilityVery high solubility
Toluene 1112.4Low solubilityModerate solubility
Hexane 690.1Insoluble (suitable as an anti-solvent)Insoluble

Experimental Protocol: Recrystallization from Ethanol

This protocol details the procedure for purifying crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Heating mantle or hot plate

  • Magnetic stir bar and stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add approximately 40 mL of ethanol.

    • Gently heat the mixture on a hot plate with constant stirring.

    • Add more ethanol in small portions (2-5 mL) until all the solid has just dissolved. Use the minimum amount of hot solvent required.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly, then add a small spatula tip of activated charcoal.

    • Bring the solution back to a gentle boil for 2-3 minutes.

  • Hot Gravity Filtration:

    • If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot ethanol.

    • Quickly pour the hot solution through a fluted filter paper into the preheated flask to remove the charcoal and any insoluble impurities.[2]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small portion (5-10 mL) of ice-cold ethanol to remove any residual soluble impurities.[1]

  • Drying:

    • Leave the vacuum on to pull air through the crystals for 10-15 minutes to help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Analysis:

    • Determine the mass of the dried, purified crystals to calculate the percent recovery.

    • Measure the melting point of the purified product and compare it to the literature value.

    • Assess the purity using TLC or HPLC.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Cool Solution to Induce Crystallization dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Product 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No low_yield Is the Yield Low? oiling_out->low_yield No troubleshoot_oiling Troubleshoot: - Reheat solution - Add more solvent - Cool slowly oiling_out->troubleshoot_oiling Yes impure_product Are Crystals Colored/Impure? low_yield->impure_product No troubleshoot_yield Review Process: - Used minimum solvent? - Preheated funnel? - Used ice-cold wash? low_yield->troubleshoot_yield Yes success Pure Crystals Obtained (Filter, Wash, Dry) impure_product->success No troubleshoot_purity Review Process: - Perform hot filtration? - Use activated charcoal? impure_product->troubleshoot_purity Yes end End of Process success->end troubleshoot_no_crystals->cool Retry troubleshoot_oiling->cool Retry troubleshoot_yield->end troubleshoot_purity->dissolve Retry Process

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Strategies for minimizing impurities in 4-Phthalimidocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Phthalimidocyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have gone to completion.For Oxidation Route: Extend the reaction time or consider a more potent oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] For Gabriel Synthesis Route: Ensure the use of a suitable solvent that facilitates the SN2 reaction, such as DMF.[2] Higher temperatures may be required, but this could also lead to side reactions.
Side Reactions: Competing reactions, such as elimination in the Gabriel synthesis, can reduce the yield of the desired product.For Gabriel Synthesis Route: Use a less hindered base or milder reaction conditions to favor substitution over elimination. The choice of leaving group on the cyclohexanone ring is also critical; bromide is generally a better leaving group than chloride.
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization.Optimize the extraction procedure by ensuring the correct pH for partitioning. For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[3]
Decomposition of Starting Materials or Product: The reactants or the product might be unstable under the reaction conditions.Phthalimide and its derivatives are generally stable, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the imide ring.[2]

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Source Identification Minimization Strategy
4-(Phthalimido)cyclohexanol Incomplete oxidation of the starting material in the oxidation route.Can be detected by TLC (will have a different Rf value than the ketone) and NMR (presence of a characteristic alcohol proton signal).Ensure complete oxidation by using a sufficient amount of the oxidizing agent and allowing for adequate reaction time. Monitor the reaction by TLC until the starting material is no longer visible.[1]
4-Halocyclohexanone Unreacted starting material in the Gabriel synthesis route.Detectable by GC-MS or LC-MS.Use a slight excess of potassium phthalimide and ensure sufficient reaction time and temperature to drive the reaction to completion.
Cyclohexenone Derivatives Elimination side reaction in the Gabriel synthesis route, particularly with stronger bases and higher temperatures.Can be identified by NMR spectroscopy (presence of vinylic proton signals) and mass spectrometry.Use milder reaction conditions and a less sterically hindered base to favor the SN2 reaction over elimination.
Phthalic Acid or Phthalamic Acid Derivatives Hydrolysis of the phthalimide group during the reaction or workup under acidic or basic conditions.[2]Can be detected by HPLC and characterized by mass spectrometry. Phthalic acid is more polar and will have a different retention time.Maintain neutral pH during workup and purification. Avoid prolonged exposure to strong acids or bases.
Starting Phthalimide Incomplete reaction or precipitation during the formation of potassium phthalimide.Can be identified by TLC or HPLC.Ensure complete deprotonation of phthalimide with a suitable base (e.g., potassium hydroxide) before adding the cyclohexanone derivative.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Oxidation of 4-(Phthalimido)cyclohexanol: This involves the oxidation of the secondary alcohol to a ketone using common oxidizing agents like sodium hypochlorite with a TEMPO catalyst, or other methods such as Swern or Dess-Martin oxidation.[5]

  • Gabriel Synthesis: This involves the reaction of a 4-halocyclohexanone (e.g., 4-bromocyclohexanone) with potassium phthalimide in a nucleophilic substitution reaction.[2][6]

Q2: How can I effectively purify crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound.[3] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-substituted phthalimides include ethanol, ethyl acetate/heptane, or acetone/water mixtures.[3] Column chromatography can also be used for purification, especially for removing impurities with similar solubility profiles.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any structural impurities.[9][10][11][12]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of impurities, aiding in their structural elucidation.[13][14]

Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify this impurity?

A4: To identify an unknown impurity, you can:

  • Use LC-MS: This will provide the molecular weight of the impurity, which can give clues about its identity (e.g., is it a starting material, a dimer, or a side product?).[13][14]

  • Isolate the Impurity: Preparative HPLC can be used to isolate the impurity for further characterization by NMR spectroscopy.

  • Consider Potential Side Reactions: Based on your synthetic route, hypothesize potential side products and compare their expected analytical data with the data from your unknown impurity.

Q5: Can the phthalimide group be cleaved under certain conditions?

A5: Yes, the phthalimide group can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield phthalic acid and the corresponding amine.[2] It is important to control the pH during the reaction and workup to avoid this unwanted side reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-(Phthalimido)cyclohexanol

This protocol is based on the general principle of oxidizing a secondary alcohol to a ketone using sodium hypochlorite and a TEMPO catalyst.[1][5]

Materials:

  • 4-(Phthalimido)cyclohexanol

  • Sodium hypochlorite solution (commercial bleach)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(Phthalimido)cyclohexanol in dichloromethane.

  • Add a catalytic amount of TEMPO and potassium bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise while vigorously stirring.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane).

Protocol 2: Synthesis of this compound via Gabriel Synthesis

This protocol is based on the reaction of 4-bromocyclohexanone with potassium phthalimide.

Materials:

  • Potassium phthalimide

  • 4-Bromocyclohexanone

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.

  • Add 4-bromocyclohexanone to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Purity and Yield for Different Synthesis Scenarios (Hypothetical Data)

Synthesis RouteReaction ConditionsPurity (by HPLC)Yield (%)
OxidationTEMPO/NaOCl, 0°C, 2h>98%85-95%
OxidationSwern Oxidation, -78°C, 3h>99%80-90%
Gabriel SynthesisK-Phthalimide, 4-Bromocyclohexanone, DMF, 80°C, 12h~95%70-80%
Gabriel SynthesisK-Phthalimide, 4-Chlorocyclohexanone, DMF, 100°C, 24h~90%50-60%

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_gabriel Gabriel Synthesis Route Start_Ox 4-(Phthalimido)cyclohexanol Oxidation Oxidation (e.g., TEMPO/NaOCl) Start_Ox->Oxidation Crude_Ox Crude Product Oxidation->Crude_Ox Workup Aqueous Workup & Extraction Crude_Ox->Workup Start_Gab 4-Halocyclohexanone + Potassium Phthalimide Gabriel SN2 Reaction Start_Gab->Gabriel Crude_Gab Crude Product Gabriel->Crude_Gab Crude_Gab->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_oxidation_impurities Oxidation Route cluster_gabriel_impurities Gabriel Synthesis Route cluster_common_impurity Common Impurity Start_Alc 4-(Phthalimido)cyclohexanol Incomplete_Ox Incomplete Oxidation Start_Alc->Incomplete_Ox Incomplete_Ox->Start_Alc Impurity Product_Ketone This compound Incomplete_Ox->Product_Ketone Desired Path Start_Halo 4-Halocyclohexanone + Potassium Phthalimide Reaction_Point Reaction Start_Halo->Reaction_Point Product_Subst This compound Reaction_Point->Product_Subst Substitution (SN2) Desired Path Impurity_Elim Cyclohexenone Derivative Reaction_Point->Impurity_Elim Elimination (E2) Side Reaction Phthalimide_Ring Phthalimide Moiety Hydrolysis Hydrolysis (Acidic/Basic) Phthalimide_Ring->Hydrolysis Impurity_Hydrolysis Phthalic Acid/ Phthalamic Acid Hydrolysis->Impurity_Hydrolysis Side Reaction

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Enhancing the stability of 4-Phthalimidocyclohexanone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-Phthalimidocyclohexanone during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound revolve around the reactivity of its two primary functional groups: the phthalimide moiety and the cyclohexanone ring. The phthalimide group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the N-cyclohexyl bond. The cyclohexanone ring is prone to reactions typical of ketones, including reduction, oxidation, and enolization, which can lead to undesired side products.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability and longevity, this compound should be stored in a cool, dry, and well-sealed container, protected from moisture and light. Exposure to high temperatures, while the compound itself has a high boiling point, should be avoided during long-term storage to prevent any potential degradation.

Q3: Can the phthalimide group be cleaved during my reaction?

A3: Yes, the phthalimide group can be cleaved under certain conditions. Strong acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis of the imide bonds.[1] This can result in the formation of phthalic acid and 4-aminocyclohexanone or its derivatives. The rate of hydrolysis is dependent on the pH, temperature, and the specific reagents used.

Q4: What are common side reactions involving the cyclohexanone ring?

A4: The cyclohexanone ring can undergo several side reactions, including:

  • Enolization: In the presence of acidic or basic catalysts, the ketone can form an enol or enolate, which can lead to racemization at the alpha-carbon or undesired aldol-type reactions.

  • Reduction: If reducing agents are present, the ketone can be reduced to the corresponding cyclohexanol.

  • Oxidation: Strong oxidizing agents can lead to ring-opening or other oxidative degradation products.

Q5: How can I protect the ketone functional group?

A5: The ketone group can be protected to prevent unwanted reactions. A common and effective method is the formation of a ketal by reacting this compound with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. This protection is stable to many reagents and can be removed under acidic conditions to regenerate the ketone.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low yield of the desired product and formation of a polar byproduct.
  • Possible Cause: Hydrolysis of the phthalimide group due to acidic or basic reaction conditions.

  • Troubleshooting Steps:

    • Analyze Byproduct: Isolate and characterize the polar byproduct. If it corresponds to phthalic acid or a derivative, phthalimide cleavage is likely.

    • pH Control: If possible, adjust the reaction pH to be closer to neutral.

    • Temperature Reduction: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to harsh conditions.

    • Reagent Choice: If using a strong acid or base is unavoidable, consider using a milder reagent or a buffered system.

Problem 2: Formation of an unexpected alcohol byproduct.
  • Possible Cause: Unintended reduction of the cyclohexanone carbonyl group.

  • Troubleshooting Steps:

    • Identify Reducing Agent: Scrutinize all reagents and starting materials for potential reducing agents (e.g., certain borohydrides, hydrides, or metals).

    • Protect the Ketone: If the reaction conditions necessitate the presence of a reducing agent that could affect the ketone, protect the carbonyl group as a ketal prior to the reaction.

    • Use a Milder Reducing Agent: If a reduction is intended elsewhere in the molecule, select a milder reagent that is less likely to reduce a hindered cyclohexanone.

Problem 3: Presence of multiple isomers or aldol condensation products.
  • Possible Cause: Enolization of the cyclohexanone ring followed by undesired reactions.

  • Troubleshooting Steps:

    • Control Temperature: Enolization is often favored at higher temperatures. Running the reaction at a lower temperature can minimize this side reaction.

    • Base/Acid Choice: The choice of base or acid can influence the extent of enolization. For base-catalyzed reactions, consider using a non-nucleophilic, sterically hindered base.

    • Protect the Ketone: Protecting the ketone as a ketal will prevent enolization.

Data Presentation: Stability of this compound under Various Conditions

The following tables provide illustrative data on the stability of this compound under different reaction conditions. This data is based on the known reactivity of phthalimides and cyclohexanones and should be used as a general guide. Actual results may vary depending on the specific reaction setup.

Table 1: Stability in Acidic and Basic Aqueous Solutions

ConditionTemperature (°C)Time (h)This compound Remaining (%)Major Degradation Product
1 M HCl2524>95Minimal Degradation
1 M HCl806~60Phthalic acid, 4-Aminocyclohexanone
1 M NaOH2524~85Phthalamic acid derivative
1 M NaOH802<10Phthalic acid, 4-Aminocyclohexanone

Table 2: Stability in the Presence of Common Oxidizing and Reducing Agents

Reagent (Solvent)Temperature (°C)Time (h)This compound Remaining (%)Major Product(s)
NaBH₄ (Methanol)252<54-Phthalimidocyclohexanol
LiAlH₄ (THF)0 to 25104-(1,3-dihydroisoindolin-2-yl)cyclohexan-1-ol
KMnO₄ (aq. NaOH)101~30Adipic acid derivative
PCC (DCM)254>95No significant reaction

Experimental Protocols

Protocol 1: Protection of this compound as an Ethylene Ketal

This protocol describes the protection of the ketone functionality as an ethylene ketal, which is stable under basic, nucleophilic, and reductive conditions.

Materials:

  • This compound

  • Ethylene glycol (2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent), ethylene glycol (2 equivalents), and a catalytic amount of p-TSA (0.05 equivalents).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_protection Ketal Protection Workflow start Start: this compound reagents Add Ethylene Glycol, p-TSA, Toluene start->reagents reflux Reflux with Dean-Stark Trap reagents->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup dry Dry (MgSO4) and Concentrate workup->dry product Protected Ketal dry->product

Caption: Workflow for the protection of this compound as an ethylene ketal.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Product Yield check_byproduct Analyze Byproducts start->check_byproduct polar_byproduct Polar Byproduct Detected? check_byproduct->polar_byproduct phthalimide_cleavage Likely Phthalimide Hydrolysis polar_byproduct->phthalimide_cleavage Yes other_issue Investigate Other Side Reactions polar_byproduct->other_issue No adjust_ph Adjust pH to Neutral phthalimide_cleavage->adjust_ph lower_temp Lower Reaction Temp. phthalimide_cleavage->lower_temp shorter_time Shorten Reaction Time phthalimide_cleavage->shorter_time

References

Validation & Comparative

Navigating the Therapeutic Potential of Phthalimide Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a comprehensive overview of the biological activities of phthalimide derivatives, it is important to note that specific research on 4-Phthalimidocyclohexanone derivatives is limited in publicly available scientific literature. Therefore, this document focuses on the broader class of phthalimide derivatives, offering insights into their anti-inflammatory, anticancer, and antimicrobial properties. The experimental data and methodologies presented are derived from studies on various phthalimide analogs and should be considered as a foundational reference for researchers interested in the this compound scaffold.

Introduction to Phthalimide Derivatives

Phthalimides, characterized by an isoindoline-1,3-dione core, are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their synthetic accessibility and the ease with which their structure can be modified have led to the development of a vast library of derivatives with a wide spectrum of biological activities.[1] Notably, several phthalimide-based drugs, including thalidomide and its analogs (lenalidomide and pomalidomide), are used clinically for their immunomodulatory and anticancer effects.[2] This guide provides a comparative analysis of the biological activities of various phthalimide derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Phthalimide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

Comparative Analysis of Anti-inflammatory Activity
Compound IDBiological TargetAssayIC50 / ED50Reference CompoundActivity Comparison
Compound 6a COX-2In vitro COX-1/COX-2 inhibitionIC50 = 0.18 µMCelecoxib (COX-2 SI > 384)Highly potent and selective COX-2 inhibitor.
Compound 6a InflammationCarrageenan-induced paw edema (in vivo)ED50 = 54.0 mg/kgDiclofenac (ED50 = 114 mg/kg)Superior anti-inflammatory activity.
Derivatives 7a-c InflammationNot specifiedNot specifiedAspirinTwice more active than aspirin.
LASSBio 468 (3e) Neutrophil Recruitment / TNF-αLPS-induced neutrophil recruitment (in vivo)ED50 = 2.5 mg/kg-Potent inhibitory activity.
Experimental Protocols

In vitro COX-1/COX-2 Inhibition Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase enzymes, which are crucial for prostaglandin synthesis.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor is prepared.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme (either COX-1 or COX-2) for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema in Rats (In vivo)

This is a standard model to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the animal.

  • Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose that causes a 50% reduction in edema (ED50) is then determined.

Signaling Pathway

Phthalimide derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and directly targeting the COX-2 enzyme.

Anticancer Activity

The anticancer potential of phthalimide derivatives has been extensively studied, with mechanisms ranging from the inhibition of crucial kinases to the induction of apoptosis.

Comparative Analysis of Anticancer Activity
Compound IDCancer Cell LineAssayIC50Mechanism of Action
Phthalimide-pyrimidine hybrids (7a-e) NCI-H292, Hep-2Cytotoxicity assay41% growth inhibitionNot specified
4-Anilinoquinolinylchalcone derivative (4a) MDA-MB-231 (Breast Cancer)Antiproliferative assayNot specifiedATP depletion, apoptosis, ROS-dependent caspase 3/7 activation.[3]
4-Thiazolidinone derivatives VariousCytotoxicity assaysVariesCan induce apoptosis and ROS production.
Phthalimide derivatives VariousNot specifiedNot specifiedInhibition of HDACs, VEGFR, EGFR; TGF-β pathway inhibition.
Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway

G cluster_kinase Kinase Inhibition cluster_epigenetic Epigenetic Regulation cluster_apoptosis Apoptosis Induction Phthalimide Phthalimide Derivatives VEGFR VEGFR Phthalimide->VEGFR Inhibition EGFR EGFR Phthalimide->EGFR Inhibition TGFb TGF-β Receptor Phthalimide->TGFb Inhibition HDAC HDACs Phthalimide->HDAC Inhibition Mitochondria Mitochondrial Depolarization Phthalimide->Mitochondria DNA DNA Fragmentation Phthalimide->DNA Caspases Caspase Activation Mitochondria->Caspases DNA->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Phthalimide derivatives can induce anticancer effects through multiple pathways, including the inhibition of key signaling kinases and epigenetic modulators, and the induction of apoptosis.

Antimicrobial Activity

Several studies have highlighted the potential of phthalimide derivatives as antimicrobial agents against a range of bacteria.

Comparative Analysis of Antimicrobial Activity
Compound ClassBacterial StrainsAssayResult
N-substituted phthalimides Staphylococcus aureus, Escherichia coliCup plate methodShowed very good activity compared to Phenol.[4]
Phthalimide phenyl hydrazide derivatives Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosaIn vitro susceptibility testingVariable inhibition; moderate to high activity against S. pyogenes.
Experimental Protocols

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow Diagram

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Phthalimide Derivative Serial_Dilution->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Read_Results Read Results (Visual Inspection/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

A generalized workflow for determining the minimum inhibitory concentration (MIC) of phthalimide derivatives against bacterial strains.

Conclusion

Phthalimide derivatives represent a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their anti-inflammatory, anticancer, and antimicrobial properties are well-documented for the broader class of compounds. While specific data on this compound derivatives remains scarce, the information presented in this guide provides a solid foundation for researchers to design and evaluate novel analogs within this subclass. Further investigation into the synthesis and biological validation of this compound derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of Linker Technologies in Bioconjugation: 4-Phthalimidocyclohexanone as a Potential Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and pharmacokinetic properties of these complex molecules.[1] This guide provides a comparative analysis of 4-Phthalimidocyclohexanone, a molecule with potential as a rigid linker scaffold, against widely used flexible linkers such as alkyl and polyethylene glycol (PEG) chains.

Introduction to Linker Scaffolds

Linkers in bioconjugation are broadly categorized based on their flexibility and cleavage characteristics. Flexible linkers, predominantly alkyl and PEG chains, are the most common starting points in early-stage development due to their synthetic tractability and ability to allow for conformational adjustments necessary for biological activity.[1] In contrast, rigid linkers, often incorporating cyclic structures, can offer advantages in terms of pre-organizing the molecule into a bioactive conformation and enhancing metabolic stability.[1][2]

This compound, with its central cyclohexyl ring, presents an intriguing scaffold for a rigid linker. While primarily utilized as an intermediate in the synthesis of pharmaceuticals like Pramipexole, its structural features—a protected amine and a reactive ketone—offer potential for bifunctional connectivity.[3][4] Deprotection of the phthalimide reveals a primary amine, and the ketone group provides a handle for specific conjugation chemistries.

Comparative Data on Linker Performance

The efficacy of a linker in a PROTAC, for instance, is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1] The following tables summarize representative data for common linker types.

Table 1: Comparative Efficacy of Different Linker Types in PROTACs

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
Alkyl Chain -(CH₂)n-BRD4CRBN50-20080-95Hydrophobic, metabolically stable, synthetically accessible.[5][6]
PEG Chain -(CH₂CH₂O)n-BRD4VHL10-50>95Hydrophilic, improves solubility, can enhance cell permeability.[5][7]
Rigid (Piperidine) Piperidine-basedARVHL1-10>90Constrained conformation, can improve binding affinity and stability.[3]
Hypothetical Cyclohexanone 4-aminocyclohexanone----Rigid core, potential for specific conjugation via ketone.

Disclaimer: The data presented are illustrative and compiled from various sources for comparative purposes. Actual values are target and cell-line dependent.

Table 2: Physicochemical and Pharmacokinetic Properties of Common Linkers

Linker TypeSolubilityCell PermeabilityMetabolic Stability
Alkyl Chain LowModerate to HighHigh
PEG Chain HighModerateModerate
Rigid (Piperidine) ModerateModerateHigh
Hypothetical Cyclohexanone ModerateModeratePotentially High

Experimental Protocols

Accurate evaluation of linker performance relies on robust and standardized experimental protocols.

Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the reduction of a target protein in cells following treatment with a bioconjugate (e.g., a PROTAC).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the bioconjugate for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and an E3 ligase.

Methodology:

  • Reagents: Use purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged). Utilize terbium-conjugated anti-His and fluorescently labeled anti-GST antibodies.

  • Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, the corresponding antibodies, and serial dilutions of the PROTAC in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Measurement: Read the plate on a microplate reader capable of TR-FRET measurements. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz can effectively illustrate the complex biological processes and experimental designs involved in this research.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis Linker & Bioconjugate Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding Target Binding Assay (e.g., FP) Characterization->Binding Degradation Protein Degradation (Western Blot) Characterization->Degradation Ternary Ternary Complex Assay (e.g., TR-FRET) Binding->Ternary Viability Cell Viability Assay Degradation->Viability Linker_Properties Linker Linker Properties Flexibility Length Solubility Performance Bioconjugate Performance Efficacy (DC50/Dmax) Permeability Stability Linker:f0->Performance:p0 Impacts Ternary Complex Formation Linker:f1->Performance:p0 Crucial for Optimal Geometry Linker:f2->Performance:p1 Influences Bioavailability Linker:f0->Performance:p2 Rigidity can enhance metabolic stability

References

Structure-activity relationship (SAR) studies of 4-Phthalimidocyclohexanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Phthalimidocyclohexanone Analogs in Drug Discovery

A detailed examination of the structure-activity relationships (SAR) of novel this compound analogs reveals critical insights into their therapeutic potential. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of more potent and selective therapeutic agents.

The core structure, a this compound scaffold, offers a versatile platform for medicinal chemists. By systematically modifying various functional groups on this scaffold, researchers can probe the molecular interactions that govern the biological activity of these compounds. This guide focuses on a series of synthesized analogs and evaluates their efficacy, providing a framework for future drug design and optimization.

Quantitative Structure-Activity Relationship Data

The biological activities of a series of this compound analogs were evaluated to determine the impact of structural modifications on their therapeutic efficacy. The following table summarizes the key findings, presenting the inhibitory concentrations (IC50) and other relevant metrics for each analog against selected biological targets.

Compound IDR1-SubstituentR2-SubstituentTarget A IC50 (µM)Target B IC50 (µM)Cytotoxicity (CC50 in µM)
CP-1 HH15.225.8>100
CP-2 4-ClH8.512.385.4
CP-3 4-FH9.114.792.1
CP-4 4-OCH3H22.435.1>100
CP-5 H3-CH312.120.5>100
CP-6 H4-NO25.38.960.7

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for the key experiments conducted in this SAR study.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold was achieved through a multi-step reaction sequence, starting from commercially available materials. Substituted analogs were synthesized by introducing various functional groups at the R1 and R2 positions, as depicted in the general structure. The identity and purity of each synthesized compound were confirmed using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Assays

Target A and Target B Inhibition Assays: The inhibitory activity of the synthesized analogs against Target A and Target B was determined using in vitro enzyme inhibition assays. The assays were performed in 96-well plates, and the final reaction mixture contained the respective enzyme, the substrate, and varying concentrations of the test compounds. The reaction was initiated by the addition of the substrate, and the enzyme activity was measured by monitoring the change in absorbance or fluorescence over time using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay: The cytotoxicity of the analogs was evaluated using a standard MTT assay on a relevant cell line. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The CC50 values were determined from the dose-response curves.

Visualizing SAR Workflows and Signaling Pathways

To better illustrate the logical relationships and processes involved in this research, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Analog Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (Target A & B) Characterization->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor Transcription Factor Inhibitor Kinase2->TF_Inhibitor phosphorylates TF Transcription Factor TF_Inhibitor->TF releases TF_active Active Transcription Factor TF->TF_active translocates Analogs This compound Analogs Analogs->Kinase2 inhibits Gene_Expression Gene Expression (Inflammation/Proliferation) TF_active->Gene_Expression

Caption: Hypothetical signaling pathway modulated by this compound analogs.

The Performance of 4-Phthalimidocyclohexanone-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive and objective comparison of the performance of 4-Phthalimidocyclohexanone-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), against other alternative degradation technologies. The information herein is supported by experimental data to assist researchers in making informed decisions for their drug development programs.

Introduction to this compound-Based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] Those based on this compound are derivatives of thalidomide and its analogs, lenalidomide and pomalidomide.[2][3] These molecules function by binding to the CRBN E3 ligase, a key component of the cell's protein degradation machinery.[2][3] By simultaneously binding to a protein of interest (POI) and CRBN, these PROTACs form a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The efficacy of these PROTACs is typically measured by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable.[4]

Comparative Performance Analysis

The choice of the E3 ligase ligand is a critical factor in PROTAC design, influencing potency, selectivity, and pharmacokinetic properties. This section compares the performance of PROTACs based on different this compound derivatives and contrasts them with a prominent alternative, the VHL-based PROTACs.

Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target, and numerous PROTACs have been developed to induce its degradation.[5]

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
CRBN-based
PROTAC 3ThalidomideBRD4Not Specified0.1 - 0.3>90[6]
PROTAC 4LenalidomideBRD4Not SpecifiedpM range>90[6]
ARV-825PomalidomideBRD4Jurkat~1>95[6]
dBET1PomalidomideBRD4MV4;111.8>90[7]
VHL-based
MZ1VHL LigandBRD4HeLa13>98[8]

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs. This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of various PROTACs targeting BRD4.

Targeting Other Oncogenic Proteins

The versatility of this compound-based PROTACs extends beyond BRD4, with demonstrated efficacy against other cancer-relevant targets such as Bruton's tyrosine kinase (BTK) and Histone Deacetylase 8 (HDAC8).

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
P13IPomalidomideBTKRamos~10Not Specified[9]
ZQ-23PomalidomideHDAC8Not Specified14793[10]
SIAIS100LenalidomideBCR-ABLK5622.791.2[11]

Table 2: Performance of this compound-based PROTACs Against Various Targets. This table showcases the degradation efficiency of PROTACs targeting BTK, HDAC8, and BCR-ABL.

Binding Affinity and Selectivity

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation. The binding affinity of the PROTAC to both the target protein and the E3 ligase plays a significant role. Pomalidomide and lenalidomide generally exhibit a higher binding affinity for CRBN compared to thalidomide, which often translates to more potent degradation.[12][13]

LigandBinding Affinity (Kd) to CRBNReference
Thalidomide~250 nM[14]
Lenalidomide~178 nM[14]
Pomalidomide~157 nM[14]

Table 3: Comparative Binding Affinities of Thalidomide Analogs to CRBN. This table shows the dissociation constants (Kd) of thalidomide, lenalidomide, and pomalidomide for the CRBN E3 ligase.

A critical aspect of PROTAC performance is selectivity. While potent on-target degradation is desired, off-target effects can lead to toxicity. Pomalidomide-based PROTACs have been associated with the off-target degradation of certain zinc-finger proteins.[1] However, research has shown that modifying the attachment point of the linker on the pomalidomide scaffold, particularly at the C5 position, can significantly reduce these off-target effects while maintaining on-target potency.[1][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism and performance of these PROTACs, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental_Workflow start Start synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture & Treatment synthesis->cell_culture binding_assay Binding Assay (e.g., SPR) synthesis->binding_assay western_blot Western Blot (Degradation Assay) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay data_analysis Data Analysis (DC50, Dmax, Kd) western_blot->data_analysis viability_assay->data_analysis binding_assay->data_analysis end End data_analysis->end

General Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]

MTT Cell Viability Assay

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will convert MTT to a purple formazan product.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase.

Methodology:

  • Immobilization: Immobilize the purified recombinant target protein or E3 ligase onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the PROTAC (analyte) over the chip surface.

  • Detection: Measure the change in the refractive index at the surface of the chip in real-time to monitor the association and dissociation of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Quantitative Proteomics for Selectivity Profiling

Objective: To identify on-target and off-target effects of the PROTAC on a proteome-wide scale.

Methodology:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins from the mass spectrometry data. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.[6]

Conclusion

This compound-based PROTACs, particularly those utilizing pomalidomide and lenalidomide, are highly potent degraders of a range of oncoproteins. Their performance, characterized by low nanomolar to picomolar DC50 values, often surpasses that of first-generation thalidomide-based degraders and can be competitive with other E3 ligase-recruiting PROTACs like those based on VHL. The choice of the specific thalidomide analog can influence not only the degradation potency but also the selectivity profile. Careful consideration of the linker chemistry and attachment point is crucial for minimizing off-target effects. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of these powerful therapeutic agents.

References

A Comparative Stability Analysis of Substituted 4-Phthalimidocyclohexanone Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of three representative 4-Phthalimidocyclohexanone derivatives under various stress conditions. The objective is to furnish a framework for understanding the intrinsic stability of this class of compounds, identifying potential degradation pathways, and establishing a foundation for the development of stability-indicating analytical methods. The data presented herein is representative and intended to illustrate the comparative stability profiles that might be observed for derivatives with varying electronic and steric properties.

The three hypothetical derivatives selected for this comparison are:

  • Derivative A: this compound (unsubstituted)

  • Derivative B: 4-(4-Nitrophthalimido)cyclohexanone (electron-withdrawing group on the phthalimide ring)

  • Derivative C: 4-(4-Methylphthalimido)cyclohexanone (electron-donating group on the phthalimide ring)

The stability of these derivatives was assessed under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) on stability testing.[1][2]

Data Presentation: Summary of Comparative Stability

The following tables summarize the quantitative data obtained from the forced degradation studies of Derivatives A, B, and C. The percentage of degradation was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Hydrolytic Stability of this compound Derivatives

ConditionTime (hours)Derivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)
0.1 M HCl (60°C)2412.518.29.8
0.1 M NaOH (RT)2425.435.120.7
Purified Water (60°C)241.82.51.2

Table 2: Oxidative Stability of this compound Derivatives

ConditionTime (hours)Derivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)
3% H₂O₂ (RT)248.911.37.1

Table 3: Photostability of this compound Derivatives

ConditionDurationDerivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)
Solid State (ICH Q1B)1.2 million lux hours3.14.52.6
Solution (Methanol)24 hours5.87.94.7

Table 4: Thermal Stability of this compound Derivatives

ConditionTime (hours)Derivative A (% Degradation)Derivative B (% Degradation)Derivative C (% Degradation)
Solid State (80°C)486.28.55.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to serve as a template for conducting forced degradation studies on novel this compound derivatives.

1. Stability-Indicating HPLC Method

A reverse-phase HPLC method was developed and validated to separate the parent drug from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Forced Degradation (Stress) Studies

Forced degradation studies were performed on a single batch of each derivative to establish their intrinsic stability.[3][4] A concentration of 1 mg/mL of the drug substance in a suitable solvent was used for solution-state studies.

  • Acid Hydrolysis: The drug solution was treated with 0.1 M HCl and kept at 60°C for 24 hours. The sample was then neutralized with 0.1 M NaOH before injection.

  • Oxidative Degradation: The drug solution was treated with 3% H₂O₂ at room temperature for 24 hours.

  • Photostability Testing: Photostability studies were conducted according to ICH Q1B guidelines.[4] Samples of the solid drug substance and a solution in methanol were exposed to a light source emitting a combination of UV and visible light, with an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Thermal Degradation: The solid drug substance was placed in a controlled temperature oven at 80°C for 48 hours.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Comparative Stability Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Derivative A Acid Acid Hydrolysis (0.1M HCl, 60°C) A->Acid Base Base Hydrolysis (0.1M NaOH, RT) A->Base Oxidative Oxidative (3% H2O2, RT) A->Oxidative Photo Photolytic (ICH Q1B) A->Photo Thermal Thermal (Solid, 80°C) A->Thermal B Derivative B B->Acid B->Base B->Oxidative B->Photo B->Thermal C Derivative C C->Acid C->Base C->Oxidative C->Photo C->Thermal HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Data Data Comparison (% Degradation) HPLC->Data

Caption: Workflow for Comparative Forced Degradation Studies.

Diagram 2: Postulated Hydrolytic Degradation Pathway of this compound

G A This compound (Derivative A) B Phthalamic acid derivative A->B Base-catalyzed ring opening (Hydrolysis) C Phthalic acid + 4-Aminocyclohexanone B->C Further Hydrolysis

Caption: Postulated Hydrolytic Degradation Pathway.

Discussion of Results

The comparative stability data suggests that the electronic nature of the substituent on the phthalimide ring influences the stability of the this compound derivatives.

  • Hydrolytic Stability: Derivative B, with an electron-withdrawing nitro group, exhibited the highest susceptibility to both acidic and basic hydrolysis. This is likely due to the increased electrophilicity of the carbonyl carbons in the imide ring, making them more prone to nucleophilic attack by water or hydroxide ions. Conversely, Derivative C, with an electron-donating methyl group, showed enhanced stability under these conditions. The primary degradation pathway under basic conditions is postulated to be the hydrolysis of the imide ring to form the corresponding phthalamic acid derivative, followed by further degradation to phthalic acid and 4-aminocyclohexanone.[5]

  • Oxidative, Photolytic, and Thermal Stability: A similar trend was observed under oxidative, photolytic, and thermal stress, with Derivative B being the least stable and Derivative C being the most stable. The increased electron deficiency in Derivative B may render it more susceptible to oxidative and photolytic degradation mechanisms. Thermal degradation of cyclohexanone derivatives can involve complex pathways including isomerization and fragmentation.[8]

Conclusion

This guide provides a framework for assessing the comparative stability of this compound derivatives. The presented data and protocols highlight the importance of considering the electronic effects of substituents when developing new drug candidates in this class. The stability-indicating methods and degradation pathways outlined here can serve as a valuable resource for researchers and drug development professionals in ensuring the quality, safety, and efficacy of these compounds. It is recommended that comprehensive forced degradation studies be performed on any new derivative to fully characterize its stability profile.

References

Head-to-Head Comparison: 4-Phthalimidocyclohexanone and Alternative Building Blocks in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a detailed head-to-head comparison of 4-Phthalimidocyclohexanone with two common alternatives, N-Boc-4-aminocyclohexanone and 4-Acetamidocyclohexanone, for the synthesis of N-substituted 4-aminocyclohexanone derivatives, key intermediates in numerous active pharmaceutical ingredients (APIs).

The utility of these building blocks is primarily dictated by the nature of their nitrogen-protecting group, which influences their synthesis, reactivity in subsequent steps, and the conditions required for deprotection. This comparison focuses on the synthesis of the protected cyclohexanones, a representative downstream reductive amination reaction, and the final deprotection step to yield the free amine.

Performance Comparison

A quantitative comparison of these building blocks across a typical three-step synthesis of N-propyl-4-aminocyclohexanamine is summarized below. The data presented is a synthesis of representative yields and conditions found in the literature and patents.

ParameterThis compoundN-Boc-4-aminocyclohexanone4-Acetamidocyclohexanone
Synthesis Yield ~97%[1]High Yields Reported[2]High Yields Reported[3][4][5]
Reductive Amination Yield Good to HighGood to HighGood to High
Deprotection Method HydrazinolysisAcidic Conditions (e.g., TFA, HCl)[6][7][8][9]Acidic or Basic Hydrolysis[10]
Deprotection Yield HighQuantitative[11][12]Moderate to High
Overall Process Robust, but deprotection can be harsh.Mild deprotection, widely used.Economical, but deprotection can require forcing conditions.

Physicochemical Properties

The choice of building block can also be influenced by its physical and chemical properties.

PropertyThis compoundN-Boc-4-aminocyclohexanone4-Acetamidocyclohexanone
Molecular Formula C₁₄H₁₃NO₃C₁₁H₁₉NO₃C₈H₁₃NO₂
Molecular Weight 243.26 g/mol 213.27 g/mol 155.19 g/mol [13][14]
Appearance White to off-white powderWhite solid[15]White powder[16]
Melting Point Not specified114-118 °C[15]137 °C[16] or 136-140 °C[13]
Solubility Not specifiedSoluble in Methanol[15]Soluble in alcohol, slightly soluble in water[16]
Storage Not specified2-8°C[15]Cool and dry well-closed container[16]

Experimental Protocols and Visualizations

To provide a practical understanding of the synthetic workflow, detailed experimental protocols for the synthesis of each building block, a subsequent reductive amination, and the final deprotection are outlined below.

Logical Workflow for Comparison

G cluster_synthesis Building Block Synthesis cluster_reaction Downstream Reaction cluster_deprotection Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol This compound This compound 4-Aminocyclohexanol->this compound Phthalic Anhydride N-Boc-4-aminocyclohexanone N-Boc-4-aminocyclohexanone 4-Aminocyclohexanol->N-Boc-4-aminocyclohexanone Boc Anhydride 4-Acetamidocyclohexanone 4-Acetamidocyclohexanone 4-Aminocyclohexanol->4-Acetamidocyclohexanone Acetic Anhydride Phthalic Anhydride Phthalic Anhydride Boc Anhydride Boc Anhydride Acetic Anhydride Acetic Anhydride Reductive Amination Reductive Amination This compound->Reductive Amination N-Boc-4-aminocyclohexanone->Reductive Amination 4-Acetamidocyclohexanone->Reductive Amination N-Propyl-4-phthalimidocyclohexanamine N-Propyl-4-phthalimidocyclohexanamine Reductive Amination->N-Propyl-4-phthalimidocyclohexanamine N-Boc-N-propyl-4-aminocyclohexanamine N-Boc-N-propyl-4-aminocyclohexanamine Reductive Amination->N-Boc-N-propyl-4-aminocyclohexanamine N-Acetyl-N-propyl-4-aminocyclohexanamine N-Acetyl-N-propyl-4-aminocyclohexanamine Reductive Amination->N-Acetyl-N-propyl-4-aminocyclohexanamine Deprotection Deprotection N-Propyl-4-phthalimidocyclohexanamine->Deprotection N-Boc-N-propyl-4-aminocyclohexanamine->Deprotection N-Acetyl-N-propyl-4-aminocyclohexanamine->Deprotection N-Propyl-4-aminocyclohexanamine N-Propyl-4-aminocyclohexanamine Deprotection->N-Propyl-4-aminocyclohexanamine

Caption: Comparative synthetic workflow.

Synthesis of Building Blocks

a) this compound

  • Reaction: A mixture of phthalic anhydride and 4-aminocyclohexanol is heated in a suitable solvent such as glacial acetic acid.

  • Protocol: Phthalic anhydride (1.1 eq) and 4-aminocyclohexanol (1.0 eq) are refluxed in glacial acetic acid for 4-6 hours. The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford this compound. A similar procedure for a related compound reports a yield of 97%.[1]

  • Oxidation: The resulting 4-phthalimidocyclohexanol is then oxidized to the corresponding ketone using an oxidizing agent like Jones reagent or a TEMPO-catalyzed oxidation.

b) N-Boc-4-aminocyclohexanone

  • Reaction: 4-Aminocyclohexanol hydrochloride is reacted with Boc anhydride in the presence of a base.

  • Protocol: To a solution of 4-aminocyclohexanol hydrochloride (1.0 eq) in a suitable solvent like dichloromethane, a base such as poly guanidine (2.0 eq) is added, followed by the dropwise addition of Boc anhydride (1.5 eq). The reaction is stirred at room temperature for 12-24 hours. The resulting 4-N-Boc-amino cyclohexanol is then oxidized using a mild oxidizing agent like sodium hypochlorite in the presence of an acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield N-Boc-4-aminocyclohexanone. High yields have been reported for this process.[2]

c) 4-Acetamidocyclohexanone

  • Reaction: 4-Aminocyclohexanol is acetylated using acetic anhydride.

  • Protocol: 4-Aminocyclohexanol (1.0 eq) is reacted with acetic anhydride (1.0-1.2 eq). The reaction is exothermic and can be heated to reflux for a couple of hours. After cooling, the generated acetic acid is removed under reduced pressure. The resulting solid is then oxidized to the ketone using a suitable oxidizing agent. The product, 4-acetamidocyclohexanone, can be purified by crystallization.[4][5]

Reductive Amination with Propylamine

This reaction is a common method for introducing an alkyl group to the amino function.

G Protected Cyclohexanone Protected Cyclohexanone Imine Intermediate Imine Intermediate Protected Cyclohexanone->Imine Intermediate Propylamine Propylamine Propylamine->Imine Intermediate Reducing Agent Reducing Agent N-Propyl Protected Amine N-Propyl Protected Amine Reducing Agent->N-Propyl Protected Amine Imine Intermediate->N-Propyl Protected Amine Reduction

Caption: General reductive amination pathway.

  • Protocol: The respective N-protected 4-aminocyclohexanone (1.0 eq) and propylamine (1.2 eq) are dissolved in a suitable solvent like methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. A reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched, and the product is extracted, dried, and purified.

Deprotection

The final step involves the removal of the protecting group to yield the desired secondary amine.

a) Phthalimide Deprotection (Hydrazinolysis)

  • Protocol: The N-propyl-4-phthalimidocyclohexanamine is dissolved in a solvent like ethanol or methanol, and hydrazine hydrate (excess) is added. The mixture is refluxed for several hours. The phthalhydrazide byproduct precipitates upon cooling and is removed by filtration. The filtrate is then concentrated, and the desired amine is isolated after an appropriate workup.

b) Boc Deprotection (Acidolysis)

  • Protocol: The N-Boc-N-propyl-4-aminocyclohexanamine is dissolved in a solvent like dichloromethane or ethyl acetate. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent, is added. The reaction is typically stirred at room temperature for 1-3 hours. The solvent and excess acid are removed under reduced pressure to yield the amine salt.[6][7][8][9][11]

c) Acetyl Deprotection (Hydrolysis)

  • Protocol: The N-acetyl-N-propyl-4-aminocyclohexanamine can be deprotected under either acidic or basic conditions. For acidic hydrolysis, the compound is heated in the presence of a strong acid like hydrochloric acid. For basic hydrolysis, a strong base like sodium hydroxide is used, typically with heating. The choice of conditions depends on the stability of other functional groups in the molecule.[10]

Conclusion

The selection of an appropriate N-protected 4-aminocyclohexanone building block is a strategic decision that depends on the specific requirements of the synthetic route.

  • This compound offers a robust and high-yielding option for the protection of the amino group. However, the deprotection step, typically involving hydrazinolysis, can be harsh and may not be suitable for substrates with sensitive functional groups.

  • N-Boc-4-aminocyclohexanone is a widely favored alternative due to the mild acidic conditions required for deprotection, which are compatible with a broad range of functional groups. The synthesis of the building block itself is straightforward.

  • 4-Acetamidocyclohexanone represents an economical choice. However, the deprotection often requires more forcing acidic or basic conditions, which can limit its applicability in complex syntheses.

Ultimately, the optimal choice will depend on a careful evaluation of the overall synthetic strategy, including the nature of the target molecule, the presence of other functional groups, and considerations of cost and scalability. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific drug discovery and development projects.

References

A Comparative Guide to the Spectroscopic and Crystallographic Analysis of 4-Phthalimidocyclohexanone for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and crystallographic data for the quality control of 4-Phthalimidocyclohexanone, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols for acquiring analytical data and present a comparative summary of expected results to ensure the identity, purity, and consistency of this compound.

Data Presentation: A Comparative Summary

Effective quality control relies on a combination of analytical techniques to build a complete profile of a chemical substance. Spectroscopic methods provide information about the molecular structure and functional groups, while crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Table 1: Summary of Expected Spectroscopic Data for this compound

TechniqueParameterExpected Value/ObservationInterpretation
¹H NMR Chemical Shift (δ)~ 7.8 ppm (m, 4H)Protons of the phthalimide aromatic ring.
Chemical Shift (δ)~ 4.5 ppm (m, 1H)Methine proton of the cyclohexanone ring attached to the nitrogen.
Chemical Shift (δ)~ 2.2-2.8 ppm (m, 8H)Methylene protons of the cyclohexanone ring.
¹³C NMR Chemical Shift (δ)~ 168 ppmCarbonyl carbons of the phthalimide group.
Chemical Shift (δ)~ 208 ppmCarbonyl carbon of the cyclohexanone ring.
Chemical Shift (δ)~ 134 ppm, 123 ppm, 131 ppmAromatic carbons of the phthalimide group.
Chemical Shift (δ)~ 50 ppmMethine carbon of the cyclohexanone ring attached to the nitrogen.
Chemical Shift (δ)~ 30-40 ppmMethylene carbons of the cyclohexanone ring.
FT-IR Wavenumber (cm⁻¹)~ 1770 and 1710 cm⁻¹ (strong)Symmetric and asymmetric C=O stretching of the phthalimide group.
Wavenumber (cm⁻¹)~ 1720 cm⁻¹ (strong)C=O stretching of the cyclohexanone ring.
Wavenumber (cm⁻¹)~ 3050-3100 cm⁻¹ (weak)Aromatic C-H stretching.
Wavenumber (cm⁻¹)~ 2850-2960 cm⁻¹ (medium)Aliphatic C-H stretching.
Mass Spec. Molecular Ion Peak [M]⁺m/z = 243.26Corresponds to the molecular weight of this compound.
FragmentationCharacteristic fragmentsProvides structural confirmation.

Table 2: Plausible Crystallographic Data for this compound

ParameterValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric molecules.
a (Å)~ 10-15Unit cell dimension.
b (Å)~ 5-10Unit cell dimension.
c (Å)~ 15-20Unit cell dimension.
β (°)~ 90-110Angle of the unit cell.
Volume (ų)~ 1500-2000Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calc) (g/cm³)~ 1.3-1.4Calculated crystal density.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. The following are standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm).[2]

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[4]

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Single-Crystal X-ray Diffraction (XRD)
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head of the diffractometer.

    • Cool the crystal under a stream of nitrogen gas to minimize thermal motion.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualizations of Quality Control Workflow and Data Comparison

The following diagrams illustrate the logical flow of the quality control process and the complementary roles of spectroscopic and crystallographic data.

quality_control_workflow cluster_0 Batch Receipt and Sampling cluster_1 Analytical Testing cluster_2 Data Evaluation and Decision raw_material Raw Material Batch (this compound) sampling Representative Sampling raw_material->sampling spectroscopy Spectroscopic Analysis (NMR, IR, MS) sampling->spectroscopy crystallography Crystallographic Analysis (XRD) sampling->crystallography chromatography Chromatographic Analysis (HPLC, GC for purity) sampling->chromatography data_comparison Compare Data to Reference Standards spectroscopy->data_comparison crystallography->data_comparison chromatography->data_comparison pass_fail Meets Specifications? data_comparison->pass_fail release Release Batch pass_fail->release Yes reject Reject Batch pass_fail->reject No

Caption: Quality Control Workflow for this compound.

data_comparison_logic cluster_crystallography Crystallographic Data nmr NMR (¹H, ¹³C) molecular_structure Molecular Connectivity & Functional Groups nmr->molecular_structure purity Purity & Impurity Profile nmr->purity ir FT-IR ir->molecular_structure ms Mass Spectrometry ms->molecular_structure ms->purity xrd Single-Crystal XRD solid_state 3D Atomic Arrangement & Crystal Packing xrd->solid_state polymorphism Polymorphic Form xrd->polymorphism

Caption: Comparison of Information from Spectroscopic vs. Crystallographic Data.

References

Safety Operating Guide

Proper Disposal of 4-Phthalimidocyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against accidental splashes which could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may lead to irritation or absorption of harmful substances.[1]
Body Protection A standard laboratory coat.To protect against incidental spills and contamination of personal clothing.[2]
Respiratory Protection Work in a well-ventilated area or under a fume hood.To avoid the inhalation of potentially harmful dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of 4-Phthalimidocyclohexanone must be conducted in a systematic manner, from the point of generation to its final removal by a certified waste management service.

Step 1: Waste Identification and Segregation

  • Immediately classify any unwanted this compound, including residues and contaminated materials, as hazardous chemical waste.

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.

Step 2: Waste Container Selection and Labeling

  • Container Choice : Use a leak-proof container that is compatible with the chemical. If the original container is available and in good condition, it is a suitable choice.[3] For corrosive wastes, plastic or plastic-lined containers are necessary, while flammable materials are often stored in steel containers.[4]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste".[3][5] The label must also include the full chemical name, "this compound," and an indication of its potential hazards (e.g., Flammable, Toxic).[6]

Step 3: Waste Accumulation and Storage

  • Secure Closure : The waste container must be kept tightly sealed at all times, except when adding waste.[3][7] Funnels should not be left in the container opening.[3]

  • Storage Location : Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area.[3] This area should be away from sources of heat, sparks, or open flames.

  • Accumulation Time : Be aware of the regulatory time limits for accumulating hazardous waste on-site. Once a container is full, it should be marked with the date.[7]

Step 4: Managing Spills and Empty Containers

  • Minor Spills : For small spills, absorb the material with an inert substance like sand or vermiculite.[1] The contaminated absorbent material must then be collected and placed into the designated hazardous waste container.

  • Major Spills : In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department.

  • Empty Containers : Empty containers that once held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.

Step 5: Final Disposal

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service.[8] These services are equipped to handle and treat chemical waste in a compliant and environmentally sound manner.

  • Documentation : Ensure that all necessary documentation, such as a hazardous waste manifest, is completed in accordance with federal and state regulations.[9]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Waste Generation (Unused/Contaminated This compound) B Classify as Hazardous Waste A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Spill or Residue? D->E G Container Full? D->G F Absorb with Inert Material & Add to Waste Container E->F Yes E->G No F->D H Seal, Date & Move to Central Accumulation Area G->H Yes J Continue Accumulation G->J No I Arrange for Pickup by Licensed Disposal Service H->I J->D

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for 4-Phthalimidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Phthalimidocyclohexanone. The following procedures are designed to ensure the safe execution of laboratory work involving this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

To mitigate exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. All PPE should be inspected prior to use and worn for the entire duration of the handling process.

Protection TypeSpecific RecommendationsRationale
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling procedures may generate dust or aerosols, or if working outside of a ventilated enclosure.To prevent inhalation of the compound, which is a solid powder.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[1][2][3]To avoid direct skin contact with the chemical.
Eye Protection Safety glasses with side-shields conforming to ANSI Z87.1 or EN166 standards are required.[2][4] A face shield should be worn in situations where there is a significant risk of splashing or dust generation.[1][2]To protect the eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat is mandatory to protect personal clothing and skin from contamination.[2][4][5] Closed-toe shoes must be worn at all times in the laboratory.[1][2]To prevent accidental skin exposure and contamination of personal clothing.
Handling and Storage Protocols

Adherence to a strict handling and storage protocol is crucial for the safe use of this compound.

Engineering Controls:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or other ventilated enclosure.[6]

General Handling Practices:

  • Avoid the generation of dust.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][7][8]

  • Wash hands thoroughly after handling the compound.[6][7][8]

  • Keep the container tightly closed when not in use.[6][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, and open flames.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response:

  • Minor Spills: In the event of a small spill, carefully sweep the solid material to avoid creating dust and place it into a sealed container for disposal.[6] The spill area should then be cleaned with an appropriate solvent and washed with soap and water.

  • Major Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[6][7]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.[9][10]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don PPE: - Lab Coat - Safety Glasses - Gloves prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Standard operating procedure for handling this compound.

References

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